2-(1H-pyrazol-1-yl)acetohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-pyrazol-1-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-8-5(10)4-9-3-1-2-7-9/h1-3H,4,6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBHEQPBKPVVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588674 | |
| Record name | 2-(1H-Pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934175-49-2 | |
| Record name | 1H-Pyrazole-1-acetic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934175-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-1-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-yl)acetohydrazide
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-pyrazol-1-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting data in a clear and accessible format for researchers, scientists, and professionals in the field.
Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of pyrazole with an ethyl haloacetate, such as ethyl bromoacetate, to form the intermediate ethyl 2-(1H-pyrazol-1-yl)acetate. This is followed by the hydrazinolysis of the resulting ester using hydrazine hydrate to yield the final acetohydrazide product.
Synthetic Pathway
The overall synthetic scheme is as follows:
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
Pyrazole is reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF). The base deprotonates the pyrazole ring, facilitating the nucleophilic attack on the ethyl bromoacetate.
Step 2: Synthesis of this compound
The purified ethyl 2-(1H-pyrazol-1-yl)acetate is then refluxed with hydrazine hydrate in an alcoholic solvent, typically ethanol. This reaction converts the ester functional group into the desired hydrazide.
Experimental Protocols
Protocol for the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate [1]
-
Materials: Pyrazole, sodium hydride (60% dispersion in mineral oil), dimethylformamide (DMF), ethyl bromoacetate, water, methylene chloride, magnesium sulfate.
-
Procedure:
-
To a slurry of sodium hydride (0.2 mol) in DMF (100 mL) at room temperature, add pyrazole (0.16 mol) portion-wise.
-
Stir the mixture for 1 hour at room temperature.
-
Add ethyl bromoacetate (0.16 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture at approximately 100°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with methylene chloride.
-
Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting oil by column chromatography on silica gel.
-
Protocol for the Synthesis of this compound [2][3]
-
Materials: Ethyl 2-(1H-pyrazol-1-yl)acetate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (0.05 mol) in ethanol.
-
Add hydrazine hydrate (0.05 mol) to the solution.
-
Reflux the reaction mixture for 3 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it over crushed ice.
-
Filter the resulting solid precipitate and dry it.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Data Presentation
Table 1: Summary of Synthesis Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 2-(1H-pyrazol-1-yl)acetate | C₇H₁₀N₂O₂ | 154.17 | - | - |
| This compound | C₅H₈N₄O | 140.14 | 70-80 (expected) | 108.5-109.1[4] |
Note: Specific yield and melting point for ethyl 2-(1H-pyrazol-1-yl)acetate were not found in the search results. The melting point for a similar pyrazole derivative is provided as a reference.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3400 - 3250 | Stretching vibrations of NH₂ group |
| N-H (amide) | 3300 - 3100 | Stretching vibration of NH group |
| C-H (aromatic) | 3100 - 3000 | Stretching vibrations on pyrazole ring |
| C=O (amide I) | 1680 - 1630 | Stretching vibration of carbonyl group |
| N-H (amide II) | 1640 - 1550 | Bending vibration of NH group |
Note: The wavenumbers are typical ranges for the specified functional groups and are based on general spectroscopic principles and data for similar compounds.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-5 (pyrazole) |
| ~7.5 | d | 1H | H-3 (pyrazole) |
| ~6.3 | t | 1H | H-4 (pyrazole) |
| ~4.9 | s | 2H | CH₂ |
| ~7.8 | br s | 1H | NH |
| ~4.0 | br s | 2H | NH₂ |
Note: The chemical shifts are predicted based on the analysis of similar pyrazole acetohydrazide derivatives and general NMR principles.[4][9]
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (amide) |
| ~140 | C-3 (pyrazole) |
| ~130 | C-5 (pyrazole) |
| ~106 | C-4 (pyrazole) |
| ~52 | CH₂ |
Note: The chemical shifts are predicted based on the analysis of similar pyrazole derivatives.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.
Table 5: Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 141.0771 | - |
| [M]⁺ | 140.0698 | - |
Note: The calculated m/z values are for the specified ions of this compound (C₅H₈N₄O).[10]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Characterization Logic
Caption: Logical flow of spectroscopic characterization.
References
- 1. prepchem.com [prepchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
Crystal Structure of Pyrazole Acetohydrazide Derivatives: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure of 2-(1H-pyrazol-1-yl)acetohydrazide and its derivatives. While a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no publicly available single-crystal X-ray structure for the parent compound, this compound, this document provides key information on its synthesis and characterization. Furthermore, to illustrate the detailed structural analysis pertinent to this class of compounds, a comprehensive examination of the crystal structure of a closely related derivative, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide , is presented. This case study serves as a valuable reference for understanding the molecular geometry, intermolecular interactions, and experimental protocols relevant to pyrazole acetohydrazide drug candidates.
Synthesis and Characterization of this compound
While the crystal structure is not available, the synthesis of this compound has been reported. The process typically involves a two-step procedure, which can be visualized in the workflow diagram below.
The initial step involves the esterification of 1H-pyrazole with ethyl chloroacetate in the presence of a base like potassium carbonate in a suitable solvent such as dry acetone. The resulting ester, ethyl 2-(1H-pyrazol-1-yl)acetate, is then subjected to hydrazinolysis by refluxing with hydrazine hydrate to yield the final product, this compound. The characterization of the synthesized compound is typically performed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its molecular structure.
Case Study: Crystal Structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide
As a representative example of a pyrazole acetohydrazide derivative with a determined crystal structure, we present the crystallographic data for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide.[1]
Molecular Structure
The molecular structure of this derivative, as determined by single-crystal X-ray diffraction, is depicted below.
In the crystalline state, the molecules are connected by N—H⋯O and O—H⋯N hydrogen bonds, forming supramolecular chains.[1] The dihedral angles between the mean plane of the acetohydrazide group and the pyrazole and pyridine rings are 81.62 (6)° and 38.38 (4)°, respectively.[1]
Crystallographic Data
The quantitative data from the single-crystal X-ray diffraction experiment are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₄H₁₆N₆O₂ |
| Formula weight | 300.33 |
| Temperature | 100 K |
| Wavelength | Mo Kα radiation |
| Crystal system | Monoclinic |
| Space group | C c |
| Unit cell dimensions | a = 24.5792 (6) Å |
| b = 7.5795 (2) Å | |
| c = 8.3072 (2) Å | |
| β = 107.335 (1)° | |
| Volume | 1477.32 (6) ų |
| Z | 4 |
| Calculated density | - |
| Absorption coefficient | 0.10 mm⁻¹ |
| Crystal size | 0.36 × 0.28 × 0.21 mm |
Data sourced from Plutenko et al.[1]
Table 2: Data Collection and Refinement Details
| Parameter | Value |
| Diffractometer | Bruker Kappa APEXII DUO CCD |
| Reflections collected | 8846 |
| Independent reflections | 4395 |
| R_int | 0.016 |
| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.032 |
| wR(F²) | 0.081 |
| Goodness-of-fit (S) | 1.03 |
| Parameters | 204 |
| Restraints | 3 |
| Largest diff. peak and hole | 0.36 and -0.24 e Å⁻³ |
Data sourced from Plutenko et al.[1]
Experimental Protocols
The synthesis of the title compound involved a two-step process. First, 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyiminoacetohydrazide was prepared. This intermediate was then reacted with 2-acetylpyridine in methanol under reflux to yield the final product, which was subsequently recrystallized from methanol to obtain crystals suitable for X-ray diffraction.[1]
The crystallographic data were collected on a Bruker Kappa APEXII DUO CCD diffractometer. A multi-scan absorption correction was applied to the collected data. The structure was solved and refined using established crystallographic software.[1]
References
The Rising Therapeutic Potential of Pyrazole Acetohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] When combined with an acetohydrazide moiety, the resulting derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for novel drug discovery. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of pyrazole acetohydrazide derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[3] Pyrazole acetohydrazide derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal strains.
A notable study involved the synthesis of eleven acetohydrazide-linked pyrazole derivatives, which were screened for their antimicrobial efficacy.[3][4] Several of these compounds, particularly 6b, 6c, and 6d, displayed potent activity against both bacterial and fungal strains, comparable to standard drugs like ciprofloxacin and amphotericin-B.[3][4] Structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups on the pyrazole ring enhances the antimicrobial potential of these derivatives.[3][4]
Quantitative Antimicrobial Data
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 6b | E. coli | 18 | 62.5 | [4] |
| S. aureus | 20 | 31.25 | [4] | |
| C. albicans | 19 | 62.5 | [4] | |
| 6c | E. coli | 19 | 62.5 | [4] |
| S. aureus | 22 | 31.25 | [4] | |
| C. albicans | 21 | 31.25 | [4] | |
| 6d | E. coli | 21 | 31.25 | [4] |
| S. aureus | 24 | 15.62 | [4] | |
| C. albicans | 23 | 15.62 | [4] | |
| Ciprofloxacin | E. coli | 25 | 15.62 | [4] |
| S. aureus | 28 | 7.81 | [4] | |
| Amphotericin-B | C. albicans | 26 | 7.81 | [4] |
Experimental Protocol: Agar Well Diffusion Method
The antimicrobial activity of the synthesized pyrazole acetohydrazide derivatives was determined using the agar well diffusion method.[3]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth and Sabouraud dextrose broth, respectively, for 24 hours. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard.
-
Plate Preparation: Sterile Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar plates were swabbed with the prepared microbial inoculum.
-
Well Creation: Wells of 6 mm diameter were punched into the agar plates using a sterile cork borer.
-
Compound Application: A 100 µL solution of each test compound (at a concentration of 1 mg/mL in DMSO) was added to the respective wells.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel and effective anticancer therapeutics.[5] Pyrazole acetohydrazide derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.
Studies have shown that these derivatives can induce dose-dependent antiproliferative effects. For instance, certain pyrazole acetohydrazides exhibited potent activity against lung carcinoma (A-549), colorectal adenocarcinoma (HT-29), and breast adenocarcinoma (MCF-7) cell lines.[6] One particular compound demonstrated strong anti-proliferative activity against MCF-7 cells with an IC50 value of 7.31 μM and high selectivity.[6] The presence of specific substituents, such as a methyl group on the pyrazole ring and a dimethylamino group on a benzene ring, has been linked to enhanced anticancer activity.[7]
Quantitative Anticancer Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2 | MCF-7 | 7.31 | [6] |
| Compound 4 | MDA-MB-231 | 6.36 (pIC50) | [7] |
| Compound 5 | MDA-MB-231 | 5.90 (pIC50) | [7] |
| Compound 33 | MDA-MB-231 | 6.55 (pIC50) | [7] |
| Compound 4 (predicted) | A2780 | 8.57 (pIC50) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic potential of pyrazole acetohydrazide derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory and Antifungal Activities
Beyond their antimicrobial and anticancer properties, pyrazole derivatives, including acetohydrazide analogs, have shown promise as anti-inflammatory and antifungal agents.[8][9][10]
Some pyrazole analogues exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[8] This selective inhibition offers the potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs.[11]
In the realm of antifungal activity, pyrazole-4-acetohydrazide derivatives have been designed to target fungal succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[9][10] Several compounds in this class have demonstrated potent in vitro activity against significant plant pathogenic fungi, with EC50 values superior to some commercial fungicides.[9]
Quantitative Antifungal Data
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| 6w | Rhizoctonia solani | 0.27 | [9] |
| 6c | Fusarium graminearum | 1.94 | [9] |
| 6f | Botrytis cinerea | 1.93 | [9] |
| Boscalid | Rhizoctonia solani | 0.94 | [9] |
| Fluopyram | Fusarium graminearum | 9.37 | [9] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The in vivo anti-inflammatory activity of pyrazole derivatives can be assessed using the carrageenan-induced paw edema model in rats.[11]
-
Animal Grouping: Male Wistar rats are divided into control, standard, and test groups.
-
Drug Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Synthesis of Pyrazole Acetohydrazide Derivatives
The synthesis of pyrazole acetohydrazide derivatives typically involves a multi-step process. A common route begins with the reaction of a β-ketoester with a hydrazine to form the pyrazole ring. The subsequent steps involve the introduction of the acetohydrazide moiety, often through the condensation of a pyrazole carboxylic acid or its ester with hydrazine hydrate, followed by reaction with an appropriate aldehyde or ketone.
Conclusion and Future Directions
Pyrazole acetohydrazide derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The extensive research into their biological activities has revealed their potential as potent antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships established so far provide a solid foundation for the rational design of new, more effective, and selective drug candidates. Future research should focus on optimizing the lead compounds through structural modifications, elucidating their precise mechanisms of action, and conducting comprehensive preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits. The continued exploration of this chemical space is poised to deliver the next generation of drugs to combat some of the most pressing global health challenges.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel acetohydrazide pyrazolederivatives: Design, synthesis,characterization and antimicrobial activity [cuh.ndl.gov.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
A Technical Guide to Key Therapeutic Targets of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs.[1][2][3][4] Its unique five-membered heterocyclic ring, containing two adjacent nitrogen atoms, can act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility while providing crucial hydrogen bond donor and acceptor capabilities for target engagement.[2][5] This guide provides an in-depth technical overview of the principal therapeutic targets of pyrazole-based compounds, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying biological pathways.
Cyclooxygenase (COX) Enzymes
Pyrazole derivatives are famously effective as anti-inflammatory agents, primarily through the selective inhibition of Cyclooxygenase-2 (COX-2).[6][7][8] COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[9][10] In contrast, the constitutive COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa. The therapeutic advantage of selective COX-2 inhibitors lies in their ability to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][11] The pyrazole-containing drug Celecoxib is a leading example of a selective COX-2 inhibitor.[9][12][13]
Quantitative Data: COX-1/COX-2 Inhibition
The inhibitory potency of pyrazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a selectivity index, with higher values indicating greater selectivity for COX-2.
| Compound/Drug | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 82 | 12 | [1] |
| COX-2 | 6.8 | [1] | ||
| Celecoxib | COX-1 | >100 | >4.0 | [1] |
| COX-2 | 25 | [1] | ||
| Rofecoxib | COX-1 | >100 | >4.0 | [1] |
| COX-2 | 25 | [1] | ||
| Compound 11 | COX-1 | 4.43 | >90.4 | [6] |
| COX-2 | 0.049 | [6] | ||
| Compound 12 | COX-1 | 2.07 | >43.1 | [6] |
| COX-2 | 0.048 | [6] | ||
| Compound 15 | COX-1 | 2.04 | >47.4 | [6] |
| COX-2 | 0.043 | [6] | ||
| Compound 11 | COX-1 | >100 | >6211 | [14] |
| COX-2 | 0.0162 | [14] | ||
| Compound 16 | COX-1 | >100 | >4975 | [14] |
| COX-2 | 0.0201 | [14] |
Signaling Pathway: COX-2 in Inflammation
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[5][9][15][16]
Objective: To quantify the inhibitory potency of a pyrazole compound on recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or a colorimetric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Reaction Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Heme cofactor
-
COX-1 or COX-2 enzyme solution
-
Test compound dilution or vehicle (for control wells).
-
-
Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin Production:
-
EIA Method: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Colorimetric Method: If using TMPD, the peroxidase activity of COX will oxidize TMPD, producing a colored product. Measure the absorbance at the appropriate wavelength (e.g., 611 nm).[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cannabinoid Receptors (CB1 & CB2)
The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that are central to the endocannabinoid system.[17][18] CB1 receptors are highly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are found predominantly in immune cells and peripheral tissues, playing a role in inflammation.[17][19] Pyrazole derivatives have been instrumental in developing selective ligands for these receptors. The compound Rimonabant, a pyrazole derivative, was a well-known selective CB1 receptor inverse agonist.[18] More recent efforts have focused on developing CB2-selective agonists for treating inflammatory diseases without CNS side effects.[19]
Quantitative Data: Cannabinoid Receptor Binding Affinity
The affinity of pyrazole compounds for cannabinoid receptors is typically determined through competitive binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity.
| Compound/Drug | Target | Binding Affinity (Ki, nM) | Assay Type | Reference |
| Rimonabant (SR141716A) | hCB1 | 7.49 | Radioligand Displacement | [20] |
| hCB2 | 499 | Radioligand Displacement | [20] | |
| Derivative 1a | hCB1 | 1.8 | Radioligand Displacement | [14] |
| hCB2 | 104 | Radioligand Displacement | [14] | |
| Derivative 1c | hCB1 | 58.7 | Radioligand Displacement | [14] |
| hCB2 | >3350 | Radioligand Displacement | [14] | |
| Derivative 1d | hCB1 | 24.3 | Radioligand Displacement | [14] |
| hCB2 | >3350 | Radioligand Displacement | [14] | |
| RNB-61 | hCB2 | 0.13 | Radioligand Displacement | [19] |
| hCB1 | 890 | Radioligand Displacement | [19] |
Signaling Pathway: Cannabinoid Receptor Activation
Experimental Protocol: Cannabinoid Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for CB1 or CB2 receptors.[17][18][21][22]
Objective: To determine the binding affinity of a pyrazole compound by measuring its ability to displace a known high-affinity radioligand from CB1 or CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Unlabeled Ligand (for non-specific binding): WIN-55,212-2 or CP-55,940 at a high concentration (e.g., 10 µM).
-
Test compound (pyrazole derivative).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well filter plates with glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation cocktail and scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound over a wide concentration range (e.g., 0.1 nM to 10 µM) in binding buffer.
-
Dilute the [³H]CP-55,940 in binding buffer to a final concentration near its Kd value (typically ~0.5-1.5 nM).
-
Prepare the unlabeled ligand at a high concentration (10 µM) for determining non-specific binding.
-
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add binding buffer, [³H]CP-55,940, and the cell membrane preparation.
-
Non-specific Binding (NSB): Add the high-concentration unlabeled ligand, [³H]CP-55,940, and the cell membrane preparation.
-
Competitive Binding: Add the diluted test compound (at each concentration), [³H]CP-55,940, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times (e.g., 3x) with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, then place the filter discs into scintillation vials containing scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each test compound concentration, calculate the percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from this curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protein Kinases
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer.[1][23][24] The pyrazole scaffold is a key component in numerous clinically successful kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).[25][26]
Quantitative Data: Protein Kinase Inhibition
The potency of pyrazole-based kinase inhibitors is measured by their IC50 values against specific kinases in enzymatic assays or against cancer cell lines in cell-based assays.
| Compound/Drug | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Erlotinib | EGFR | Cell-free ELISA | 0.0048 | [4] |
| Erlotinib | EGFR (A431 cells) | Phospho-ELISA | 0.0012 | [27] |
| Compound 9 | CDK2/cyclin A2 | Enzyme Assay | 0.96 | [28] |
| Compound 7d | CDK2/cyclin A2 | Enzyme Assay | 1.47 | [28] |
| Compound 4 | CDK2/cyclin A2 | Enzyme Assay | 3.82 | [28] |
| Compound 25 | CDK1 | Enzyme Assay | 1.52 | [29] |
| Afuresertib | Akt1 | Enzyme Assay | 0.0013 | [29] |
| Compound P-6 | Aurora-A | Enzyme Assay | 0.11 | [30] |
Signaling Pathway: CDK2 in Cell Cycle Progression
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)
This protocol is a common method for quantifying kinase activity and inhibition by measuring the amount of ADP produced.[2][31]
Objective: To determine the IC50 value of a pyrazole compound against a specific protein kinase (e.g., CDK2/cyclin A2).
Materials:
-
Kinase enzyme (e.g., recombinant CDK2/cyclin A2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer
-
Test compound (pyrazole derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a white 96-well plate, add the following components:
-
Kinase Assay Buffer
-
Test compound at various concentrations or vehicle control.
-
Substrate and ATP mixture.
-
Kinase enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
First Detection Step (Stopping Kinase Reaction & Depleting ATP):
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Second Detection Step (Converting ADP to ATP & Light Generation):
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced during the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis:
-
The signal from inhibited reactions will be lower than the control.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Neurodegenerative Disease Targets
Pyrazoline compounds have shown significant potential in addressing neurodegenerative disorders by targeting key enzymes involved in neurotransmitter metabolism and disease pathology.[9][12][17] Prominent targets include Monoamine Oxidases (MAO-A and MAO-B), which degrade neurotransmitters like dopamine and serotonin, and Acetylcholinesterase (AChE), which breaks down acetylcholine.[12][32] Inhibition of these enzymes can help restore neurotransmitter balance, which is often disrupted in conditions like Parkinson's and Alzheimer's disease.
Quantitative Data: MAO & AChE Inhibition
| Compound/Drug | Target | IC50 (µM) | Reference |
| Compound EH7 | MAO-A | 8.38 | [11] |
| MAO-B | 0.063 | [11] | |
| Compound EH6 | MAO-A | >10 | [11] |
| MAO-B | 0.179 | [11] | |
| Compound A13 | AChE | 0.02347 | [12] |
| Compound A06 | AChE | 0.09 | [12] |
| Rivastigmine | AChE | 12.23 | [12] |
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is a standard method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.[23]
Objective: To measure the IC50 of a pyrazole compound against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (substrate).
-
Potassium phosphate buffer (pH 7.4).
-
Test compounds (dissolved in DMSO).
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Plate Setup: In a 96-well black microplate, add buffer and serial dilutions of the test compounds or reference inhibitors.
-
Enzyme Addition: Add MAO-A or MAO-B enzyme solution to the wells and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the kynuramine substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The MAO enzyme will convert the non-fluorescent kynuramine to the fluorescent product, 4-hydroxyquinoline.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).
-
Measurement: Measure the fluorescence of the product at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 values by plotting the data as described in previous protocols.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. egrove.olemiss.edu [egrove.olemiss.edu]
- 22. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. selleckchem.com [selleckchem.com]
- 28. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Methods of Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for constructing the pyrazole ring, a crucial scaffold in medicinal chemistry and drug development. We will delve into the core strategies, presenting detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable method for their specific applications.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)
The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for pyrazole synthesis.[1][2] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1] This method's versatility allows for the synthesis of a wide array of substituted pyrazoles.[3]
General Mechanism
The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.[3][4] When using unsymmetrical 1,3-dicarbonyl compounds, the initial attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[3]
References
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery of 2-(1H-Pyrazol-1-yl)acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a cornerstone in medicinal chemistry, continues to yield novel compounds with significant therapeutic potential. Among these, 2-(1H-pyrazol-1-yl)acetohydrazide derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery of these derivatives, focusing on their synthesis, biological evaluation, and mechanistic insights. Detailed experimental protocols, quantitative structure-activity relationship data, and visual representations of key processes are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Pyrazoles and their derivatives are a well-established class of heterocyclic compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The incorporation of an acetohydrazide moiety at the N1 position of the pyrazole ring has been a key strategy in the development of novel therapeutic agents.[3][4] This guide delves into the discovery of this compound derivatives, highlighting their potential in addressing unmet medical needs.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Characterization of the synthesized compounds is crucial and is typically achieved through various spectroscopic techniques including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[3][5]
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated a wide array of biological activities. The following sections summarize the key findings.
Antimicrobial Activity
Several studies have reported the potent antimicrobial effects of these derivatives.[3][4][5] The activity is often influenced by the nature of the substituent on the pyrazole ring and the aromatic aldehyde or ketone used in the final condensation step.
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |
| 6b | 4-Methylphenyl | S. aureus | - | [3] |
| 6c | 4-Chlorophenyl | S. aureus | - | [3][5] |
| 6d | 4-Nitrophenyl | S. aureus | - | [3][5] |
| 6c | 4-Chlorophenyl | E. coli | - | [3][5] |
| 6d | 4-Nitrophenyl | E. coli | - | [3][5] |
| 6d | 4-Nitrophenyl | A. niger | 18 mm (zone of inhibition) | [5] |
| Compound 3 | - | E. coli | 0.25 | [6] |
| Compound 4 | - | S. epidermidis | 0.25 | [6] |
| Compound 2 | - | A. niger | 1 | [6] |
Note: MIC values were not explicitly provided in µg/mL in some references; instead, qualitative descriptions or zone of inhibition data were given. A structure-activity relationship (SAR) study revealed that electron-withdrawing groups on the phenyl ring enhance the antimicrobial potential.[3][4]
Anticancer Activity
The anticancer potential of these derivatives has been investigated against various cancer cell lines.[2][7] The mechanism of action for some of these compounds involves the induction of apoptosis.
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound ID | R Group | Cell Line | IC₅₀ (µM) | Reference |
| Compound 2 | - | MCF-7 | 7.31 | [7] |
| 5b | - | K562 | 0.021 | [2] |
| 5b | - | A549 | 0.69 | [2] |
| Compound 11 | - | HCT-116 | - | [8] |
| Compound 13 | - | 4T1 | 25 | [9] |
Note: Some studies did not report specific IC₅₀ values but indicated potent activity.[8] Compound 5b was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM.[2]
Anti-inflammatory Activity
Certain derivatives have shown significant anti-inflammatory properties, with some acting as inhibitors of tumor necrosis factor-alpha (TNF-α) production.[10]
Table 3: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound ID | R Group | Assay | Activity | Reference |
| 4a | (E)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene) | In vivo TNF-α suppression | 57.3% | [10] |
| 4f | (E)-N'-(4-chlorobenzylidene) | In vivo TNF-α suppression | 55.8% | [10] |
| Compound 4 | - | Carrageenan-induced paw edema | Better than Diclofenac sodium | [6] |
These compounds showed anti-inflammatory and antinociceptive properties comparable to the standard drug SB-203580.[10]
Mechanism of Action: Signaling Pathways
The biological activities of these derivatives are underpinned by their interaction with specific cellular targets and signaling pathways. For instance, the anti-inflammatory effects of some derivatives are mediated through the inhibition of the p38 MAPK pathway, leading to a reduction in TNF-α production.[10]
Caption: p38 MAPK signaling pathway inhibition by select derivatives.
In the context of anticancer activity, some derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2]
Caption: Mechanism of action for tubulin polymerization inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery of this compound derivatives.
General Synthesis of 1-Phenyl-3-(substituted-phenyl)-1H-pyrazol-4-carbaldehyde Derivatives
These intermediates are crucial for the synthesis of the final acetohydrazide derivatives.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Protocol:
-
The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF).
-
The appropriate substituted acetophenone hydrazone is then added portion-wise to the Vilsmeier-Haack reagent.
-
The reaction mixture is heated at 60-70°C for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).
-
The precipitated solid is filtered, washed with water, and purified by recrystallization.[11]
Synthesis of this compound Derivatives
Protocol:
-
A mixture of the appropriate 1,3-disubstituted-1H-pyrazole-4-carbaldehyde and 2-cyanoacetohydrazide is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid.[12]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to afford the pure this compound derivative.[12]
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Protocol:
-
Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test microorganism.
-
Create wells of a defined diameter in the agar using a sterile borer.
-
Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
The plates are incubated at 37°C for 24-48 hours.
-
The diameter of the zone of inhibition around each well is measured in millimeters.[3][5]
In Vitro Anticancer Activity (MTT Assay)
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value is determined.[2]
Conclusion and Future Perspectives
The discovery of this compound derivatives has unveiled a versatile scaffold with significant therapeutic potential across various disease areas. The data presented in this guide highlights the promising antimicrobial, anticancer, and anti-inflammatory activities of this class of compounds. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their advancement into preclinical and clinical development. The logical relationship for future drug development is outlined below.
Caption: Logical progression for future drug development efforts.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orientjchem.org [orientjchem.org]
The Pyrazole Nucleus: A Versatile Scaffold in Modern Drug Discovery and Its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of therapeutic agents targeting a wide range of biological macromolecules. This technical guide provides a comprehensive overview of the core mechanisms of action of pyrazole-based compounds, focusing on their roles as enzyme inhibitors and receptor antagonists. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Core Mechanisms of Action
Pyrazole-based compounds exert their pharmacological effects primarily through two main mechanisms: direct inhibition of enzyme activity and antagonism of cell surface and intracellular receptors.
Enzyme Inhibition
The structural versatility of the pyrazole core allows for its insertion into the active sites of various enzymes, leading to the modulation of their catalytic activity. Key enzyme classes targeted by pyrazole derivatives include protein kinases and cyclooxygenases.
Protein Kinase Inhibition:
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole-containing compounds have been successfully developed as potent inhibitors of several protein kinases, including Aurora kinases, which are crucial for cell cycle regulation.
dot
Cyclooxygenase (COX) Inhibition:
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. A significant class of NSAIDs is based on the pyrazole scaffold, with celecoxib being a prominent example. These compounds selectively inhibit the COX-2 isoform, which is upregulated during inflammation, thereby reducing the production of prostaglandins.[1]
dot
Receptor Antagonism
Pyrazole derivatives can also be designed to bind to specific receptors without activating them, thereby blocking the binding of the endogenous ligand and inhibiting the downstream signaling cascade. A notable example is their activity as cannabinoid receptor antagonists.
Cannabinoid Receptor Antagonism:
The endocannabinoid system is involved in regulating a wide range of physiological processes, and the cannabinoid receptor 1 (CB1) is a key target. Pyrazole-based compounds, such as rimonabant, have been developed as potent and selective CB1 receptor antagonists.[2] By blocking the CB1 receptor, these compounds can modulate appetite, energy metabolism, and other neurological functions.[2][3]
dot
Quantitative Data Presentation
The potency and selectivity of pyrazole-based compounds are critical parameters in drug development. The following tables summarize key quantitative data for representative compounds.
Table 1: Inhibitory Activity of Pyrazole-Based Aurora Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 5h | Aurora-A | 0.78 | [4] |
| Compound 5e | Aurora-A | 1.12 | [4] |
| Alisertib (MLN8237) | Aurora-A | 3.36 | [4] |
| Compound 10e | Aurora A | 0.939 | [1][5] |
| Compound 10e | Aurora B | 0.583 | [1][5] |
| Compound 7 | Aurora A | 0.0289 | [6] |
| Compound 7 | Aurora B | 0.0022 | [6] |
Table 2: Inhibitory Activity of Pyrazole-Based COX Inhibitors
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | ~15 | ~0.04 | ~375 | [7] |
| Phar-95239 | 9.32 | 0.82 | 11.36 | [8] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [8] |
| Zu-4280011 | 15.23 | 0.76 | 20.03 | [8] |
Table 3: Binding Affinity of Pyrazole-Based Cannabinoid Receptor Ligands
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Reference |
| Rimonabant | 2 | >1000 | [2] |
| Compound 34 | 6.9 | - | [9] |
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the evaluation of drug candidates. The following sections provide detailed methodologies for key in vitro assays.
In Vitro Aurora Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Aurora kinases.
Objective: To quantify the potency of pyrazole-based compounds as inhibitors of Aurora kinase activity.
Materials:
-
Recombinant human Aurora A/B kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., Kemptide)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Workflow:
dot
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, kinase buffer, and the test compound or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro COX Inhibition Assay
This protocol outlines a method to determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.[10]
Objective: To assess the inhibitory potency and selectivity of pyrazole-based compounds for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Colorimetric or fluorometric detection kit
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the respective COX enzyme (COX-1 or COX-2), reaction buffer, heme, and the test compound or vehicle.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction using a suitable reagent (e.g., a saturated stannous chloride solution).
-
Quantify the amount of prostaglandin produced using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of test compounds for cannabinoid receptors.[11]
Objective: To measure the affinity of pyrazole-based compounds for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55940)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand)
-
Test compounds
-
Glass fiber filter mats
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate (e.g., 60-90 minutes at 30°C) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound and then calculate the Kᵢ value using the Cheng-Prusoff equation.
References
- 1. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rimonabant, a cannabinoid receptor type 1 inverse agonist, inhibits hepatocyte lipogenesis by activating liver kinase B1 and AMP-activated protein kinase axis downstream of Gα i/o inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Detailed Synthesis Protocol for 2-(1H-pyrazol-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route, starting from readily available commercial reagents. Detailed experimental procedures, safety precautions, and expected characterization data are provided to ensure successful and safe execution of the synthesis.
Overall Synthesis Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the N-alkylation of pyrazole with ethyl bromoacetate to yield the intermediate, ethyl 2-(1H-pyrazol-1-yl)acetate. The subsequent step is the hydrazinolysis of the ethyl ester to afford the final product, this compound.
Caption: Workflow for the two-step synthesis of this compound.
Data Presentation
Table 1: Starting Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | Sigma-Aldrich, etc. |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | Sigma-Aldrich, etc. |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich, etc. |
| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich, etc. |
| Hydrazine hydrate (80%) | H₆N₂O | 50.06 | 7803-57-8 | Sigma-Aldrich, etc. |
| Ethanol, absolute | C₂H₅OH | 46.07 | 64-17-5 | Sigma-Aldrich, etc. |
Table 2: Product and Intermediate Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Expected Melting Point (°C) |
| Ethyl 2-(1H-pyrazol-1-yl)acetate | C₇H₁₀N₂O₂ | 154.17 | Oil | 70-80 | N/A |
| This compound | C₅H₈N₄O | 140.14 | Solid | 80-90 | 110-115 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
This procedure is adapted from the synthesis of structurally similar compounds.
Materials:
-
Pyrazole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl bromoacetate (1.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 2-(1H-pyrazol-1-yl)acetate as an oil.
Step 2: Synthesis of this compound
This is a general procedure based on standard methods for hydrazide formation from esters.[1]
Materials:
-
Ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq)
-
Hydrazine hydrate (80%) (5.0 eq)
-
Absolute ethanol
Procedure:
-
Dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in absolute ethanol.
-
To this solution, add hydrazine hydrate (5.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a solid.
Expected Characterization Data
The following are expected spectral data for the final product, this compound, based on the analysis of structurally similar compounds.[2]
Table 3: Expected Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.0-9.0 (br s, 1H, -NH-), 7.5-7.8 (m, 2H, pyrazole-H), 6.2-6.4 (t, 1H, pyrazole-H), 4.8-5.0 (s, 2H, -CH₂-), 4.2-4.5 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165-170 (C=O), 138-142 (pyrazole-CH), 128-132 (pyrazole-CH), 105-108 (pyrazole-CH), 50-55 (-CH₂-) |
| IR (KBr, cm⁻¹) | ν: 3300-3400 (N-H stretch), 1650-1680 (C=O stretch, amide I), 1600-1630 (N-H bend, amide II), 1500-1550 (C=N stretch) |
| Mass Spec. (ESI-MS) | m/z: 141.07 [M+H]⁺, 163.05 [M+Na]⁺ |
Safety Precautions
Sodium Hydride (NaH):
-
Danger: Flammable solid, reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.
-
Handling: Must be handled under an inert atmosphere (nitrogen or argon). Use in a well-ventilated fume hood. Avoid contact with water and other protic solvents. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[3][4]
-
Quenching: Quench excess sodium hydride slowly and carefully with a less reactive alcohol (e.g., isopropanol or tert-butanol) at 0 °C before adding water.
Hydrazine Hydrate:
-
Danger: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life.[5]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Avoid breathing vapors.
-
Disposal: Dispose of as hazardous waste according to local regulations.
General Precautions:
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals.
-
Perform all reactions in a well-ventilated fume hood.
-
Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Step-by-Step Synthesis of Pyrazole Acetohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of pyrazole acetohydrazide analogs, versatile scaffolds of significant interest in medicinal chemistry. The protocols outlined below are based on established synthetic routes, offering a reproducible methodology for obtaining these valuable compounds for further investigation in drug discovery and development programs.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The incorporation of an acetohydrazide moiety can further enhance their biological profile by providing additional hydrogen bonding donors and acceptors, potentially increasing their affinity for various biological targets. This document details the synthetic pathway commencing from the formation of the core pyrazole ring system, followed by its conversion to the target acetohydrazide analogs.
Overall Synthetic Scheme
The synthesis of pyrazole acetohydrazide analogs is typically achieved in a two-step process. The first step involves the construction of the pyrazole ring, yielding an ethyl pyrazole-carboxylate intermediate. This is followed by the hydrazinolysis of the ester to afford the final pyrazole acetohydrazide.
Caption: General two-step synthesis of pyrazole acetohydrazide analogs.
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Intermediate)
This protocol describes the synthesis of the key intermediate, ethyl 1H-pyrazole-4-carboxylate, through the cyclocondensation of diethyl ethoxymethylenemalonate with hydrazine hydrate.
Materials:
-
Diethyl ethoxymethylenemalonate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Dichloromethane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl ethoxymethylenemalonate (e.g., 21.6 g, 0.1 mol) in absolute ethanol (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (e.g., 6.25 mL, 0.1 mol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate) to obtain the pure ethyl 1H-pyrazole-4-carboxylate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the product as a solid. Dry the product under vacuum.
Expected Yield: The yield of ethyl 1H-pyrazole-4-carboxylate can vary, but yields in the range of 70-85% are commonly reported.[1]
Step 2: Synthesis of 1H-pyrazole-4-carbohydrazide (Final Product)
This protocol details the conversion of the ethyl ester intermediate to the final pyrazole acetohydrazide analog via hydrazinolysis.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend ethyl 1H-pyrazole-4-carboxylate (e.g., 14.0 g, 0.1 mol) in absolute ethanol (50 mL).
-
Add hydrazine hydrate (e.g., 15 mL, 0.3 mol, 3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the collected solid in a vacuum oven to obtain the pure 1H-pyrazole-4-carbohydrazide.
Expected Yield: The hydrazinolysis reaction typically proceeds with high efficiency, with expected yields often exceeding 90%.
Data Presentation: Quantitative Summary
The yields of pyrazole synthesis can be influenced by the nature of the starting materials and the reaction conditions employed. The following table summarizes representative yields for the synthesis of various pyrazole derivatives.
| Starting 1,3-Dicarbonyl Compound | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| Diethyl ethoxymethylenemalonate | Hydrazine hydrate | Ethanol, rt, 17h | Ethyl 1H-pyrazole-4-carboxylate | 72.4 | [1] |
| Ethyl 2-formyl-3-oxopropanoate | Hydrazine | Ethanol, ice bath to rt, 17h | Ethyl 1H-pyrazole-4-carboxylate | 72.4 | [1] |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO, green protocol | 1,3,5-substituted pyrazole | 95 | |
| Substituted Chalcones | Hydrazine hydrate | H2O2, then dehydration | 3,5-Diaryl-1H-pyrazoles | - | |
| Diethyl oxalate & Acetophenone derivatives | Hydrazine hydrate | Glacial acetic acid | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | 65-82 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of pyrazole acetohydrazide analogs.
Caption: Workflow for the synthesis of pyrazole acetohydrazide analogs.
Potential Signaling Pathway Modulation
Pyrazole derivatives have been shown to interact with various signaling pathways implicated in diseases such as cancer. One such pathway is the PTEN/Akt/NF-κB signaling cascade, which plays a crucial role in cell survival, proliferation, and inflammation. Pyrazole acetohydrazide analogs may exert their biological effects by modulating key components of this pathway.
References
Application Notes and Protocols for Antimicrobial Screening of 2-(1H-pyrazol-1-yl)acetohydrazide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening 2-(1H-pyrazol-1-yl)acetohydrazide and its related derivatives for antimicrobial activity. The protocols outlined below are based on established in vitro techniques to determine the efficacy of these compounds against a panel of pathogenic bacteria and fungi.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, serves as a versatile pharmacophore for the synthesis of new potential antimicrobial drug candidates. This document details the protocols for evaluating the antimicrobial potential of these compounds.
Data Presentation: Antimicrobial Activity of Acetohydrazide Pyrazole Derivatives
While specific antimicrobial data for this compound is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of closely related (1-phenyl-3-substituted phenyl-1H-pyrazol-4-yl-methylene)acetohydrazide derivatives, demonstrating the potential of this class of compounds.[1][2] Data is presented to illustrate the typical results obtained from antimicrobial screening.
Table 1: Minimum Inhibitory Concentration (MIC) of Acetohydrazide Pyrazole Derivatives (µg/mL) [1][2]
| Compound ID | R-group on Phenyl Ring | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Candida albicans | Saccharomyces cerevisiae |
| 6a | H | >100 | >100 | 50 | 50 | >100 | >100 |
| 6b | 4-Br | 25 | 50 | 12.5 | 25 | 50 | 100 |
| 6c | 4-Cl | 12.5 | 25 | 12.5 | 12.5 | 25 | 50 |
| 6d | 4-F | 12.5 | 25 | 6.25 | 12.5 | 25 | 50 |
| Ciprofloxacin | (Standard Antibiotic) | 6.25 | 12.5 | 6.25 | 3.12 | - | - |
| Amphotericin-B | (Standard Antifungal) | - | - | - | - | 12.5 | 6.25 |
Note: The data presented is representative of derivatives of this compound and is intended to serve as an example of expected results from the described protocols.
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound derivative)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Standardized inoculum (0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (broth and solvent)
-
Spectrophotometer (for optical density measurement)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells (broth only).
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a standard antimicrobial agent and inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) as compared to the control wells. This can be assessed visually or by measuring the optical density at 600 nm.
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Test compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Positive control (standard antibiotic/antifungal)
-
Solvent control (e.g., DMSO)
Procedure:
-
Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension (0.5 McFarland) and swab the entire surface of the agar plate to create a uniform lawn of growth.
-
Well Preparation: Use a sterile cork borer to create wells (6 mm in diameter) in the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.
-
Controls: Add the positive control and solvent control to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial screening.
Caption: Workflow for antimicrobial screening of pyrazole derivatives.
Putative Signaling Pathway for Antimicrobial Action
Pyrazole derivatives have been suggested to exert their antimicrobial effects through multiple mechanisms. Two prominent proposed pathways are the inhibition of DNA gyrase and the disruption of cell wall synthesis.[3][4][5][6][7][8]
Caption: Proposed antimicrobial mechanisms of pyrazole derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Assays of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties. These compounds exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival. This document provides detailed application notes and standardized protocols for essential in vitro assays to evaluate the anticancer efficacy of novel pyrazole derivatives. The included methodologies for cell viability (MTT), apoptosis (Annexin V-FITC/PI), and cell cycle analysis, along with data presentation guidelines and visualizations of experimental workflows and signaling pathways, are intended to facilitate reproducible and robust preclinical assessment of these promising therapeutic agents.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Pyrazole Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3f | MDA-MB-468 | Triple Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [1][2] |
| Paclitaxel (Reference) | MDA-MB-468 | Triple Negative Breast Cancer | 49.90 (24h), 25.19 (48h) | [1][2] |
| Tospyrquin | HT29 | Colon Cancer | 37 | [3] |
| Tosind | HT29 | Colon Cancer | 30 | |
| Compound 6b | Caco | Colon Cancer | 23.34 | [4] |
| Compound 43 | MCF-7 | Breast Cancer | 0.25 | [5] |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | 0.95 | [5] |
| Compound 27 | MCF-7 | Breast Cancer | 16.50 | [5] |
| Tamoxifen (Reference) | MCF-7 | Breast Cancer | 23.31 | [5] |
| Compound 20 | MCF-7 | Breast Cancer | 0.13 | [6] |
| Compound 20 | MIAPaCa | Pancreatic Cancer | 0.28 | [6] |
| Compound 20 | HeLa | Cervical Cancer | 0.21 | [6] |
| Compound 21 | MCF-7 | Breast Cancer | 0.15 | [6] |
| Compound 21 | MIAPaCa | Pancreatic Cancer | 0.34 | [6] |
| Compound 21 | HeLa | Cervical Cancer | 0.73 | [6] |
| Compound 2 | HCT116 | Colon Cancer | 0.95 | [6] |
| Uprosertib (Reference) | HCT116 | Colon Cancer | 1.84 | [6] |
| Compound 41 | MCF-7 | Breast Cancer | 1.937 (µg/mL) | [5] |
| Compound 41 | HepG2 | Liver Cancer | 3.695 (µg/mL) | [5] |
| Compound 42 | HCT116 | Colon Cancer | 2.914 (µg/mL) | [5] |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | 4.162 (µg/mL) | [5] |
| Doxorubicin (Reference) | HepG2 | Liver Cancer | 3.832 (µg/mL) | [5] |
| Doxorubicin (Reference) | HCT116 | Colon Cancer | 3.676 (µg/mL) | [5] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the pyrazole derivative. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[8] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by FITC-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Flow cytometry tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole derivative at the desired concentrations for the specified time. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12][13] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[13]
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways Targeted by Pyrazole Derivatives
Pyrazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][14] A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.[1][2] Furthermore, pyrazole derivatives can modulate key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[15][16]
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial properties.[1][2][3] This document provides a detailed protocol for conducting antimicrobial susceptibility testing (AST) of novel pyrazole compounds to determine their efficacy against various bacterial pathogens. The protocols described herein are based on established methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4][5][6][7]
Data Presentation
The antimicrobial activity of pyrazole compounds is typically quantified by determining the MIC and MBC values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][8] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of Pyrazole Compounds against various bacterial strains.
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6051) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 700603) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Pyrazole-A | 8 | 16 | 32 | 64 | 32 |
| Pyrazole-B | 4 | 8 | 16 | 32 | 16 |
| Pyrazole-C | 16 | 32 | 64 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 0.06 | 0.5 | 0.125 |
| Chloramphenicol | 4 | 2 | 2 | 16 | 4 |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of Pyrazole Compounds.
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| MBC (µg/mL) | MBC (µg/mL) | |
| Pyrazole-A | 16 | 64 |
| Pyrazole-B | 8 | 32 |
| Pyrazole-C | >128 | >128 |
| Ciprofloxacin | 1 | 0.125 |
| Chloramphenicol | 8 | 4 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is a widely used method for determining the MIC of novel compounds.[6][7]
Materials:
-
Pyrazole compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Control antibiotics (e.g., Ciprofloxacin, Chloramphenicol)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Pyrazole Compound Stock Solution:
-
Prepare a stock solution of each pyrazole compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[7]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][7]
-
-
Preparation of Serial Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the pyrazole stock solution to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Interpretation of Results:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by subculturing from the wells of the MIC assay that show no visible growth.[8]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette
-
Incubator (35°C ± 2°C)
Protocol:
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[8]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]
-
Visualizations
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Potential Mechanism of Action: Inhibition of DNA Gyrase
Some pyrazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][7] This pathway represents a potential target for pyrazole-based antimicrobial agents.
Caption: Inhibition of DNA Gyrase by a Pyrazole Compound.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(1H-pyrazol-1-yl)acetohydrazide as a Versatile Scaffold for Drug Design
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The 2-(1H-pyrazol-1-yl)acetohydrazide moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents. Its inherent structural features, including the pyrazole ring and the acetohydrazide linker, offer a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse chemical modifications. This allows for the generation of compound libraries with a wide range of pharmacological activities.
Derivatives of this scaffold have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. The pyrazole nucleus is a well-established pharmacophore present in several approved drugs, and its combination with the acetohydrazide linker provides a flexible platform for interacting with various biological targets. The acetohydrazide group can act as a key pharmacophoric element or be further derivatized to modulate physicochemical properties and target engagement.
Key Advantages of the this compound Scaffold:
-
Broad Spectrum of Biological Activity: Derivatives have shown potent anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, anticonvulsant, and antitubercular activities.[1][2][3][4][5][6]
-
Synthetic Accessibility: The scaffold and its derivatives can be synthesized through straightforward and efficient chemical reactions, often involving the condensation of substituted pyrazole precursors with hydrazides.[7][8][9]
-
Structural Versatility: The pyrazole ring and the hydrazide moiety can be readily substituted at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.
-
Favorable Pharmacokinetic Properties: The scaffold's characteristics can be modified to improve drug-like properties such as solubility, membrane permeability, and metabolic stability.
Therapeutic Applications:
-
Anticancer Agents: Numerous derivatives have exhibited significant cytotoxicity against a range of cancer cell lines, including breast, lung, and central nervous system cancers.[1][10] Some compounds have shown activities comparable or superior to standard chemotherapeutic drugs like doxorubicin.[10] The mechanism of action for some of these compounds is linked to the induction of apoptosis through caspase activation and mitochondrial membrane damage.[1]
-
Antimicrobial Agents: The scaffold has been successfully utilized to develop potent antibacterial and antifungal agents. Structure-activity relationship (SAR) studies have revealed that the introduction of electron-withdrawing groups on the pyrazole ring can enhance antimicrobial potential.[7][8]
-
Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties, and the this compound scaffold is no exception. These compounds have shown promise as inhibitors of inflammatory mediators.[3][4][6]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of the this compound scaffold.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | 7.31 | [1] |
| Compound 6c | Panc-1 (Pancreatic) | 1.7-1.9 (µg/ml) | [1] |
| Compound 6c | MCF-7 (Breast) | 1.4-1.82 (µg/ml) | [1] |
| Compound 6c | HT-29 (Colon) | 1.75-1.8 (µg/ml) | [1] |
| Compound 6c | A-549 (Lung) | 1.5-1.9 (µg/ml) | [1] |
| Compound 6e | Panc-1 (Pancreatic) | 1.7-1.9 (µg/ml) | [1] |
| Compound 6e | MCF-7 (Breast) | 1.4-1.82 (µg/ml) | [1] |
| Compound 6e | HT-29 (Colon) | 1.75-1.8 (µg/ml) | [1] |
| Compound 6e | A-549 (Lung) | 1.5-1.9 (µg/ml) | [1] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 6b | S. aureus | 16 | - | [7] |
| 6b | B. subtilis | 15 | - | [7] |
| 6b | E. coli | 14 | - | [7] |
| 6b | P. aeruginosa | 13 | - | [7] |
| 6b | C. albicans | 17 | - | [7] |
| 6b | S. cerevisiae | 16 | - | [7] |
| 6c | S. aureus | 20 | - | [7][9] |
| 6c | B. subtilis | 18 | - | [7][9] |
| 6c | E. coli | 17 | - | [7][9] |
| 6c | P. aeruginosa | 16 | - | [7][9] |
| 6c | C. albicans | 21 | - | [7][9] |
| 6c | S. cerevisiae | 20 | - | [7][9] |
| 6d | S. aureus | 18 | - | [7][8][9] |
| 6d | B. subtilis | 17 | - | [7][8][9] |
| 6d | E. coli | 16 | - | [7][8][9] |
| 6d | P. aeruginosa | 15 | - | [7][8][9] |
| 6d | C. albicans | 19 | - | [7][8][9] |
| 6d | S. cerevisiae | 18 | - | [7][8][9] |
Note: MIC (Minimum Inhibitory Concentration) data was not always available in the cited sources.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives through the condensation of a substituted formyl pyrazole with acetohydrazide.
Materials:
-
Substituted 1-phenyl-1H-pyrazole-4-carbaldehyde
-
Acetohydrazide
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of acetohydrazide (1 equivalent) in ethanol to the flask.
-
Add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the reaction mixture.
-
Reflux the reaction mixture for approximately 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Distill off the excess solvent under reduced pressure.
-
The resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.[7]
-
Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity Assessment (Agar Well Diffusion Method)
This protocol describes the agar well diffusion method to screen the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculate the solidified agar plates with the microbial culture using a sterile cotton swab to create a uniform lawn.
-
Create wells of about 6 mm in diameter in the agar plates using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into the wells.
-
Similarly, add the positive and negative controls to separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies of the scaffold.
Caption: Proposed anticancer mechanism of action for certain pyrazole-acetohydrazide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicstrive.com [academicstrive.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the Pyrazole Ring in Acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of pyrazole acetohydrazide derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities. This document outlines detailed experimental protocols for the introduction of various functional groups onto the pyrazole ring of acetohydrazide derivatives and summarizes their biological activities with a focus on antifungal, antimicrobial, and anticancer properties.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic scaffold. The incorporation of an acetohydrazide moiety extends the chemical space and biological potential of these compounds. Functionalization of the pyrazole ring in these derivatives allows for the fine-tuning of their physicochemical properties and biological activities, making them attractive candidates for the development of novel therapeutics. This document serves as a practical guide for researchers engaged in the synthesis and evaluation of functionalized pyrazole acetohydrazide derivatives.
General Synthetic Strategies
The synthesis of functionalized pyrazole acetohydrazide derivatives typically involves a multi-step process. The initial step is the construction of the pyrazole ring, followed by the introduction of the acetohydrazide side chain, and finally, the functionalization of the pyrazole core.
A common route to pyrazole-4-acetohydrazides involves the Vilsmeier-Haack formylation of a substituted hydrazone to yield a pyrazole-4-carbaldehyde, which is then further elaborated.
Synthesis of Pyrazole-4-carbaldehyde Intermediate
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrazole synthesis, it provides a convenient entry to pyrazole-4-carbaldehydes, which are key intermediates for the introduction of the acetohydrazide group.
Caption: General synthetic workflow for functionalized pyrazole acetohydrazides.
Experimental Protocols: Functionalization of the Pyrazole Ring
The pyrazole ring is susceptible to electrophilic substitution, primarily at the C4 position, unless it is already substituted.[1][2] The following protocols are adapted from general procedures for the functionalization of pyrazoles and can be applied to pyrazole acetohydrazide substrates.
Protocol for Vilsmeier-Haack Formylation of Hydrazones to Pyrazole-4-carbaldehydes
This protocol describes the cyclization of substituted phenyl carbonyl hydrazones to form 1-phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehydes.[3]
Materials:
-
Substituted phenyl carbonyl hydrazone (1a-e)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Potassium carbonate (K₂CO₃) solution
-
Ice bath
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring to form the Vilsmeier-Haack reagent.
-
Add the substituted phenyl carbonyl hydrazone (1a-e) to the Vilsmeier-Haack reagent.
-
Stir the reaction mixture at 0°C for 2-5 hours.
-
After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a potassium carbonate (K₂CO₃) solution.
-
The precipitated product, 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde (2a-e), is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol for Nitration of the Pyrazole Ring
This protocol describes the nitration of a pyrazole ring at the C4-position using a mixture of nitric acid and sulfuric acid.[4][5]
Materials:
-
Pyrazole acetohydrazide derivative
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice bath
Procedure:
-
In a flask equipped with a stirrer and a thermometer, dissolve the pyrazole acetohydrazide derivative in concentrated sulfuric acid at room temperature.
-
Cool the mixture in an ice-water bath to 0-10°C.
-
Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to 50°C for 1.5-6 hours, depending on the substrate's reactivity (monitor by TLC).[4]
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude 4-nitro-pyrazole derivative can be purified by recrystallization.
Biological Activities and Quantitative Data
Functionalized pyrazole acetohydrazide derivatives have demonstrated a wide range of biological activities. The following tables summarize the in vitro activity of selected compounds.
Antifungal Activity
A significant mechanism of antifungal action for some pyrazole-4-acetohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[6]
Table 1: Antifungal Activity of Pyrazole-4-acetohydrazide Derivatives against Various Fungal Strains (EC₅₀ in µg/mL) [6]
| Compound | R¹ | R² | R³ | Rhizoctonia solani | Fusarium graminearum | Botrytis cinerea |
| 6c | CH₃ | CF₃ | 2-Cl | >50 | 1.94 | 2.93 |
| 6f | CH₃ | CF₃ | 4-Cl | 0.99 | 2.05 | 1.93 |
| 6w | CH₃ | CF₃ | 2,4-diCl | 0.27 | 3.86 | 2.51 |
| Boscalid | - | - | - | 0.94 | >50 | 2.76 |
| Fluopyram | - | - | - | 1.23 | 9.37 | 1.94 |
EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth.
Antimicrobial Activity
Pyrazole acetohydrazide derivatives have also shown promising activity against various bacterial strains.
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Acetohydrazide Derivatives against Bacterial Strains (mg/mL) [7]
| Compound | R | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 6a | Phenyl | 0.25 | 0.25 | 0.5 | 0.5 |
| 6b | 4-Bromophenyl | 0.0625 | 0.0625 | 0.125 | 0.125 |
| 6c | 4-Chlorophenyl | 0.0312 | 0.0312 | 0.0625 | 0.0625 |
| 6d | 4-Fluorophenyl | 0.0156 | 0.0156 | 0.0312 | 0.0312 |
| Ciprofloxacin | - | 0.0078 | 0.0078 | 0.0156 | 0.0156 |
Anticancer Activity
Certain pyrazole derivatives, including those with acetohydrazide-like functionalities, have been evaluated for their anticancer potential.
Table 3: Anticancer Activity of Selected Pyrazole Derivatives (IC₅₀ in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Acetohydrazide Derivative 1 | MDA-MB-231 (Breast) | 8.63 | [8] |
| Pyrazole Acetohydrazide Derivative 2 | A2780 (Ovarian) | 8.57 | [8] |
| Halogenated Pyrazole Derivative | MCF-7 (Breast) | 2.82 - 6.28 | [9] |
| Doxorubicin | MCF-7 (Breast) | 24.7 - 64.8 | [9] |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The antifungal activity of certain pyrazole-4-acetohydrazide derivatives is attributed to their ability to inhibit succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[6][10] Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a decrease in ATP production and ultimately fungal cell death.[10]
Caption: Signaling pathway of antifungal pyrazole-4-acetohydrazides via SDH inhibition.
Inhibition of SDH by these compounds leads to the accumulation of succinate, which can have further downstream effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that can promote cell survival under hypoxic conditions.[11] However, in the context of antifungal activity, the primary consequence is the disruption of cellular respiration and energy production. This leads to an increase in the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to apoptosis.[7][11]
Conclusion
The functionalization of the pyrazole ring in acetohydrazide derivatives is a promising strategy for the development of novel therapeutic agents with a broad spectrum of biological activities. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and potent drug candidates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Pyrazole Compounds in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential, particularly in oncology.[1] Their diverse biological activities stem from their ability to interact with various cellular targets, including protein kinases, tubulin, and components of the apoptotic machinery.[1][2][3] This document provides a comprehensive guide for the in vitro evaluation of novel pyrazole compounds in cell lines, offering detailed experimental protocols and data presentation strategies to facilitate the assessment of their cytotoxic and mechanistic properties.
Data Presentation: Cytotoxicity of Pyrazole Compounds
A critical initial step in evaluating any new compound is to determine its cytotoxic effect on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. The following tables summarize the IC50 values of various pyrazole derivatives against a panel of human cancer cell lines, providing a benchmark for comparison.
Table 1: Cytotoxic Activity (IC50, µM) of Selected Pyrazole Compounds in Various Cancer Cell Lines
| Compound ID | Target/Mechanism | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6c | Tubulin Polymerization Inhibitor | SK-MEL-28 | Melanoma | 3.46 | [4][5] |
| Compound 11 | Antiproliferative | MCF7 | Breast | 0.01 - 0.65 | [2] |
| A549 | Lung | 0.01 - 0.65 | [2] | ||
| Colo205 | Colon | 0.01 - 0.65 | [2] | ||
| A2780 | Ovarian | 0.01 - 0.65 | [2] | ||
| Compound 3f | Apoptosis/ROS Induction | MDA-MB-468 | Triple-Negative Breast | 14.97 (24h), 6.45 (48h) | [6][7] |
| Compound 50 | EGFR/VEGFR-2 Inhibitor | HepG2 | Liver | 0.71 | [2] |
| Compound 59 | Antitumor | HepG2 | Liver | 2 | [2] |
| Compound 5b | Tubulin Polymerization Inhibitor | K562 | Leukemia | 0.021 | [8] |
| MCF-7 | Breast | 1.7 | [8] | ||
| A549 | Lung | 0.69 | [8] | ||
| PTA-1 | Tubulin Polymerization Inhibitor | MDA-MB-231 | Triple-Negative Breast | Low micromolar range | [3] |
| L2 | Cytotoxic | CFPAC-1 | Pancreatic | 61.7 | [9][10] |
| Compound 7a | CDK-2 Inhibitor | HepG2 | Liver | 6.1 | [11] |
| Compound 7b | CDK-2 Inhibitor | HepG2 | Liver | 7.9 | [11] |
Experimental Workflow
The evaluation of pyrazole compounds typically follows a hierarchical screening process, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies for promising candidates.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. mdpi.com [mdpi.com]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Pyrazole Hydrazides in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a cornerstone in the development of modern agrochemicals due to their versatile chemical nature and broad spectrum of biological activities.[1][2] Among these, pyrazole hydrazides have emerged as a particularly significant scaffold. These compounds, characterized by a pyrazole ring linked to a hydrazide moiety (-CONHNH-), serve as key intermediates and active ingredients in the creation of novel fungicides, insecticides, herbicides, and plant growth regulators.[3][4] Their unique structural features allow for interaction with various biological targets, leading to potent and often selective effects.[5] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of pyrazole hydrazides in agricultural research.
Application Notes
Fungicidal Applications
Pyrazole hydrazide derivatives have demonstrated significant potential in controlling a wide range of devastating plant pathogenic fungi.[6] Their primary mode of action is often the inhibition of crucial fungal enzymes.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
A prominent class of pyrazole-based fungicides, including many derived from pyrazole hydrazides, function as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] These compounds target Complex II of the mitochondrial respiratory chain, a critical component for cellular energy production in fungi. By binding to the succinate dehydrogenase (SDH) enzyme, they block the oxidation of succinate to fumarate, thereby disrupting the tricarboxylic acid (TCA) cycle and electron transport. This leads to a severe depletion of ATP, inhibiting spore germination, mycelial growth, and ultimately causing fungal cell death.[1]
Caption: Mechanism of action for pyrazole hydrazide-based SDHI fungicides.
Quantitative Data: Fungicidal Activity
The following tables summarize the efficacy of various pyrazole hydrazide derivatives against common plant pathogens.
Table 1: In Vitro Antifungal Activity of Pyrazole Hydrazide Derivatives.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| a1 | Botryosphaeria dothidea | 0.65 | [8] |
| a2 | Gibberella zeae | 0.47 | [8] |
| a2 | Fusarium oxysporum | 1.05 | [8] |
| b3 | Rhizoctonia solani | 1.32 | [8] |
| b2 | Phytophthora infestans | 2.92 | [8] |
| a4 | Xanthomonas oryzae pv. oryzae | 8.43 | [8] |
| 17c | Alternaria solani | 1.85 | [3] |
| 17c | Gibberella sanbinetti | 1.60 | [3] |
| 13o | Rhizoctonia solani | > 73.2% inhibition at 200 µg/mL |[3] |
Table 2: In Vivo Fungicidal & Bactericidal Activity.
| Compound ID | Target Disease (Pathogen) | Concentration (µg/mL) | Protective Activity (%) | Curative Activity (%) | Reference |
|---|---|---|---|---|---|
| a2 | Corn Scab (Gibberella zeae) | 200 | 90.2 | 86.3 | [8] |
| a4 | Rice Bacterial Blight (X. oryzae) | 200 | 51.2 - 55.3 (Control Efficiency) | - | [8] |
| 15w | Rice Sheath Blight (R. solani) | 200 | 79.8 (Preventative) | - |[3] |
Insecticidal Applications
Pyrazole amides and hydrazones are well-established classes of insecticides, and derivatives incorporating the pyrazole hydrazide scaffold have shown notable efficacy against a range of agricultural pests.[9][10]
Mechanism of Action
The insecticidal action of pyrazole derivatives is often targeted at the insect's nervous system or energy metabolism.[1] Common mechanisms include:
-
GABA-gated Chloride Channel Blockers: Compounds like Fipronil act as antagonists of the GABA (gamma-aminobutyric acid) receptor, blocking the chloride channel. This leads to hyperexcitation of the central nervous system, convulsions, and death of the insect.[11]
-
Mitochondrial Electron Transport Inhibitors (METIs): Some pyrazoles, such as Tolfenpyrad, inhibit Complex I (NADH-CoQ reductase) of the mitochondrial respiratory chain.[1] Similar to SDHIs in fungi, this action disrupts ATP formation, leading to energy depletion and insect mortality.[11]
-
Ryanodine Receptor Modulators: Phthalamide derivatives, which can be synthesized from pyrazole hydrazide precursors, act on insect ryanodine receptors, causing uncontrolled release of internal calcium stores, leading to paralysis and death.[10]
Quantitative Data: Insecticidal Activity
Table 3: Efficacy of Pyrazole Amide/Hydrazone Derivatives Against Pests.
| Target Pest | Concentration (mg/L) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Plutella xylostella | 5 | > 95% | [9] |
| Helicoverpa armigera | 10 | > 90% | [9] |
| Culex pipiens pallens | 0.25 | > 98% | [9] |
| Spodoptera litura | 20 | > 85% | [9] |
| Mythimna separata | 500 | > 80% | [10] |
| Aphis medicaginis | 500 | > 75% |[10] |
Herbicidal Applications
The pyrazole ring is a key component in several commercial herbicides.[12][13] Research into pyrazole hydrazide derivatives aims to discover new molecules with improved efficacy and crop selectivity.
Mechanism of Action
Pyrazole-containing herbicides typically inhibit enzymes crucial to plant survival:
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a key enzyme in the biosynthesis of plastoquinones and tocopherols. Plastoquinone is an essential cofactor for carotenoid biosynthesis. Inhibition of HPPD leads to a deficiency of these compounds, causing characteristic bleaching of new plant tissues, followed by necrosis and death.[4][14]
-
Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Blocking this enzyme halts protein synthesis, leading to the cessation of plant growth and eventual death.[4]
Quantitative Data: Herbicidal Activity
Table 4: Post-emergence Herbicidal Activity of Pyrazole Derivatives.
| Compound ID | Weed Species | Concentration (g a.i./ha) | Inhibitory Activity (%) | Reference |
|---|---|---|---|---|
| 6a, 6c | Digitaria sanguinalis | 150 | 50 - 60 | [15] |
| 6a, 6c | Abutilon theophrasti | 150 | 50 - 60 | [15] |
| A1, A3, etc. | Chenopodium serotinum | 37.5 | > 90% (Excellent) | [14] |
| A1, A3, etc. | Stellaria media | 37.5 | > 90% (Excellent) |[14] |
Plant Growth Regulator Applications
Certain pyrazole compounds have been found to act as plant growth regulants, capable of influencing various developmental processes.[16] Research suggests some pyrazole derivatives can act as effective substitutes for natural plant hormones like auxin (IAA).[17]
Mechanism of Action
The precise mechanisms are still under investigation, but observed effects include the promotion of root growth and an increase in the synthesis of photosynthetic pigments (chlorophylls and carotenoids). This suggests an influence on hormonal signaling pathways and metabolic processes related to plant development and photosynthesis.[17]
Quantitative Data: Plant Growth Regulation in Wheat (Triticum aestivum L.)
Table 5: Effect of Pyrazole Derivatives (10⁻⁸ M) on Wheat Seedling Growth.
| Parameter | Increase vs. Control (Distilled Water) | Reference |
|---|---|---|
| Total Number of Roots | 23 - 44% | [17] |
| Total Length of Roots | 39 - 104% | [17] |
| Chlorophyll a Content | 15 - 34% | [17] |
| Chlorophyll b Content | 10 - 61% | [17] |
| Carotenoid Content | 14 - 28% |[17] |
Experimental Protocols
General Synthesis of Pyrazole Hydrazides
This protocol describes a common multi-step synthesis for creating pyrazole hydrazide derivatives, often starting from 1,3-dicarbonyl compounds.[18][8]
Caption: General workflow for the synthesis of pyrazole hydrazide derivatives.
Methodology:
-
Synthesis of Pyrazole Ester Intermediate:
-
To a solution of a 1,3-dicarbonyl compound (1 eq.) in a suitable solvent (e.g., ethanol), add a substituted hydrazine (1 eq.).
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pyrazole ester can be purified by recrystallization.[18]
-
-
Synthesis of Pyrazole Hydrazide Core (Hydrazinolysis):
-
Dissolve the pyrazole ester (1 eq.) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 3-5 eq.).
-
Reflux the mixture for 4-8 hours until TLC indicates the consumption of the starting ester.
-
Cool the reaction mixture. The pyrazole hydrazide product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.[8]
-
-
Synthesis of Final Hydrazide-Hydrazone Derivatives:
-
Dissolve the pyrazole hydrazide (1 eq.) in ethanol or methanol.
-
Add a substituted aldehyde or ketone (1 eq.) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture. The final product usually precipitates and can be isolated by filtration, then purified by recrystallization.[19]
-
In Vitro Antifungal Bioassay Protocol
This protocol details a mycelial growth inhibition assay to determine the EC₅₀ of test compounds.
Caption: Experimental workflow for an in vitro antifungal bioassay.
Methodology:
-
Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving. Prepare stock solutions of the test pyrazole hydrazide compounds in a suitable solvent like DMSO (e.g., at 10,000 µg/mL).
-
Dosing: Cool the molten PDA to approximately 45-50°C. Add the required volume of the stock solution to the PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also prepare a solvent control (PDA + DMSO) and a blank control (PDA only).
-
Plating: Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm discs of mycelia from the edge of an actively growing fungal culture. Place one disc, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the specific fungus (typically 25-28°C).
-
Data Collection: When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the mycelial colony in all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average colony diameter of the control group and dt is the average colony diameter of the treated group.
-
-
Analysis: Determine the EC₅₀ value (the concentration that causes 50% inhibition) by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.
Insecticidal Bioassay Protocol (Leaf-Dip Method)
This protocol is suitable for evaluating the efficacy of compounds against leaf-feeding insects like Plutella xylostella (diamondback moth).[9]
Caption: Workflow for a leaf-dip insecticidal bioassay.
Methodology:
-
Preparation: Prepare a series of concentrations of the test compound in a solution of acetone/water (e.g., 1:1 v/v) containing a surfactant like Tween-80 (e.g., 0.1%). Prepare a solvent-only control.
-
Treatment: Using forceps, dip cabbage leaf discs (approx. 5 cm diameter) into each test solution for 10-15 seconds with gentle agitation.
-
Drying: Place the treated discs on a wire rack and allow them to air dry completely.
-
Assay Setup: Place one dried leaf disc into a Petri dish lined with a piece of moistened filter paper to maintain humidity.
-
Infestation: Introduce a known number of larvae (e.g., 10-15 third-instar larvae) into each Petri dish.
-
Incubation: Maintain the dishes under controlled conditions (e.g., 25±1°C, >60% RH, 16:8 L:D photoperiod).
-
Data Collection: After 48 or 72 hours, assess mortality. Larvae are considered dead if they do not move when gently prodded with a fine brush.
-
Analysis: Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Caption: Diverse applications of the pyrazole hydrazide scaffold in agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. royal-chem.com [royal-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of novel pyrazolecarboxamide derivatives containing a hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US3948937A - Pyrazole plant growth regulants - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction yield for 2-(1H-pyrazol-1-yl)acetohydrazide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide.
Experimental Workflow
The synthesis of this compound is a two-step process. The following diagram illustrates the general experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is a two-step synthesis. The first step involves the N-alkylation of pyrazole with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base to form ethyl (1H-pyrazol-1-yl)acetate. The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate in a suitable solvent like ethanol to yield the final product, this compound.
Q2: What are the key challenges in the N-alkylation of pyrazole?
A2: A significant challenge in the N-alkylation of unsubstituted pyrazole is controlling regioselectivity.[1][2][3] Pyrazole has two nitrogen atoms with similar reactivity, and alkylation can occur at either nitrogen, leading to a mixture of regioisomers (1-substituted and 2-substituted pyrazoles). Separating these isomers can be difficult and often requires chromatographic techniques.[4]
Q3: How can I improve the regioselectivity of the N-alkylation step?
A3: Regioselectivity can be influenced by several factors, including the choice of base, solvent, and reaction temperature.[5][6] Using a stronger, bulkier base may favor the formation of one isomer over the other. The polarity of the solvent can also play a role. It is recommended to perform small-scale trial reactions with different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, acetonitrile, THF) to determine the optimal conditions for your specific setup.[5][6]
Q4: What are the common side products in the hydrazinolysis step?
A4: The primary side products in the hydrazinolysis step are typically unreacted starting ester and potential degradation products if the reaction is carried out at excessively high temperatures or for a prolonged duration. In some cases, the formation of dihydrazides or other condensation products can occur, although this is less common under standard reaction conditions.
Troubleshooting Guide
Step 1: Synthesis of Ethyl (1H-pyrazol-1-yl)acetate (N-Alkylation)
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no yield of the desired ester. | 1. Inactive base. 2. Impure starting materials (pyrazole, ethyl bromoacetate). 3. Inappropriate solvent. 4. Reaction temperature is too low. | 1. Use freshly opened or properly stored base. For example, sodium hydride should be washed with hexane to remove mineral oil. 2. Ensure the purity of your reactants. Purify pyrazole by recrystallization or sublimation if necessary. Use freshly distilled ethyl bromoacetate. 3. Use a dry, aprotic solvent like DMF or acetonitrile. Ensure the solvent is anhydrous. 4. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. |
| Formation of a mixture of regioisomers. | The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, leading to alkylation at both positions.[1][2][3] | 1. Vary the Base: Experiment with different bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The counter-ion of the base can influence the regioselectivity.[5] 2. Solvent Effects: Test different solvents. A change in solvent polarity can alter the reaction pathway and favor one isomer.[6] 3. Temperature Control: Running the reaction at a lower temperature may improve selectivity. |
| Difficult purification of the product. | The product may be an oil, and the regioisomers may have similar polarities, making separation by column chromatography challenging.[4] | 1. Optimize the chromatographic conditions (eluent system, gradient) for better separation. 2. If separation is not feasible, consider carrying the mixture to the next step and attempting to separate the final hydrazide products, which may have different crystallization properties. |
Step 2: Synthesis of this compound (Hydrazinolysis)
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of the hydrazide. | 1. Incomplete reaction. 2. Product is soluble in the work-up solvent (e.g., water). 3. Degradation of the product during work-up or purification. | 1. Increase the reaction time or use a slight excess of hydrazine hydrate. Monitor the reaction by TLC until the starting ester is consumed.[7] 2. If the product does not precipitate upon cooling or addition of water, it may be water-soluble. In such cases, evaporate the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. Extraction with a suitable organic solvent may also be an option. 3. Avoid excessive heating during solvent removal. Use appropriate recrystallization solvents to minimize product loss. |
| Product is difficult to crystallize. | The product may be an oil or may form a supersaturated solution. | 1. Try different recrystallization solvents or solvent mixtures. 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Add a seed crystal if available. 4. Cool the solution slowly to room temperature and then in an ice bath. |
| Presence of impurities in the final product. | Incomplete reaction or presence of side products from the previous step. | 1. Ensure the starting ester is pure before proceeding to the hydrazinolysis step. 2. Optimize the recrystallization process to effectively remove impurities. Multiple recrystallizations may be necessary. |
Data Presentation
Table 1: Optimization of N-Alkylation of Pyrazole with Ethyl Bromoacetate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Ethyl (1H-pyrazol-1-yl)acetate (%) | Reference |
| 1 | NaH | DMF | 100 | 2 | ~60-70 (major isomer) | [4] |
| 2 | K₂CO₃ | Acetonitrile | Reflux | 4 | Varies, often a mixture of isomers | [8] |
| 3 | NaH | DME-MeCN | Reflux | - | Highly regioselective for certain substituted pyrazoles | [5] |
| 4 | Cs₂CO₃ | THF | 50 | 48 | Can improve N-1 selectivity | [6] |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reactants. The data is compiled from analogous reactions and serves as a guideline.
Table 2: Optimization of Hydrazinolysis of Ethyl (1H-pyrazol-1-yl)acetate
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |
| 1 | Ethanol | Reflux | 3-6 | >70 | [7][9] |
| 2 | Methanol | Reflux | 4 | Varies | [8] |
Note: Yields are approximate and can vary based on the purity of the starting ester and the work-up procedure.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (1H-pyrazol-1-yl)acetate
Materials:
-
Pyrazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Dissolve pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride slurry.
-
Stir the mixture at room temperature for 1 hour.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to approximately 100 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the regioisomers.[4]
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl (1H-pyrazol-1-yl)acetate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible.[7][9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization. If the product does not crystallize, add a small amount of cold water to precipitate the solid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure this compound.
Logical Relationships
The following diagram illustrates the logical relationship between reaction parameters and potential outcomes in the N-alkylation of pyrazole, highlighting the critical issue of regioselectivity.
References
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. prepchem.com [prepchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Technical Support Center: Pyrazole Acetohydrazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of pyrazole acetohydrazide. The following information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Troubleshooting Guide
A common route to synthesizing pyrazole acetohydrazide involves the hydrazinolysis of a corresponding ethyl pyrazole acetate precursor. While seemingly straightforward, this reaction can present several challenges. This guide will help you navigate these potential issues.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of pyrazole acetohydrazide. What are the possible causes and how can I fix this?
A1: Incomplete conversion of the starting ester is a frequent problem. Several factors can contribute to this issue. The table below outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider increasing the reaction time or gradually raising the temperature. Refluxing in a suitable solvent like ethanol is a common practice.[1] |
| Inadequate Amount of Hydrazine Hydrate | A key side reaction is the formation of the 1,2-diacylhydrazine byproduct, where the initially formed hydrazide reacts with another molecule of the ester. To minimize this, use a significant excess of hydrazine hydrate (typically 5-20 equivalents).[1] |
| Poor Quality of Reagents | Ensure that the ethyl pyrazole acetate is pure and that the hydrazine hydrate has not degraded. Use freshly opened or properly stored reagents. |
| Solvent Choice | Ethanol or methanol are commonly used solvents for this reaction.[1][2] Ensure the solvent is of an appropriate grade and is anhydrous if necessary, although 96% ethanol is often sufficient. |
Q2: I've isolated my product, but it's contaminated with a significant impurity. How do I identify and minimize this side product?
A2: The most probable side product in this reaction is the corresponding 1,2-di(pyrazol-1-ylacetyl)hydrazine . This impurity arises when the desired pyrazole acetohydrazide, acting as a nucleophile, reacts with another molecule of the starting ethyl pyrazole acetate.
To minimize its formation, the primary strategy is to use a large excess of hydrazine hydrate.[1] This ensures that the ester is more likely to react with the abundant hydrazine rather than the newly formed hydrazide.
For purification, recrystallization is often effective.[3] A solvent system in which the desired hydrazide has lower solubility than the diacylhydrazine byproduct upon cooling should be chosen. Common solvents for recrystallization of hydrazides include ethanol, methanol, or mixtures with water.[3] Column chromatography can also be employed for purification if recrystallization is not sufficient.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of pyrazole acetohydrazide?
A1: The following is a general procedure for the synthesis of pyrazole acetohydrazide from ethyl pyrazole-1-acetate.
Experimental Protocol: Synthesis of Pyrazole-1-acetohydrazide
Materials:
-
Ethyl pyrazole-1-acetate
-
Hydrazine hydrate (80-100%)
-
Ethanol (or Methanol)
Procedure:
-
Dissolve ethyl pyrazole-1-acetate in ethanol (e.g., 10 mL of ethanol per 1 gram of ester).
-
To this solution, add a significant excess of hydrazine hydrate (e.g., 10 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ester is consumed (typically 2-6 hours).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove excess hydrazine.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
Q2: How can I effectively remove unreacted hydrazine hydrate after the reaction?
A2: If the product precipitates from the reaction mixture, washing the filtered solid with cold solvent will remove most of the residual hydrazine.[1] If the product is isolated after solvent evaporation, unreacted hydrazine can be removed by co-evaporation with a high-boiling point solvent like toluene or by washing the crude product during workup with water, as hydrazine is highly water-soluble.[1]
Q3: My pyrazole acetohydrazide product is an oil and won't crystallize. What should I do?
A3: If the product is an oil, it may be due to impurities preventing crystallization. First, ensure all the solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography may be necessary. After purification, attempting crystallization from different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane) may yield a solid.
Reaction Pathway and Side Product Formation
The following diagram illustrates the intended reaction for the synthesis of pyrazole acetohydrazide and the common side reaction leading to the formation of 1,2-diacylhydrazine.
References
Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)acetohydrazide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(1H-pyrazol-1-yl)acetohydrazide by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| Compound will not dissolve | 1. Inappropriate solvent: The polarity of the solvent may not be suitable for dissolving the compound, even when heated. 2. Insufficient solvent: Not enough solvent has been added to dissolve the solute. | 1. Select a more appropriate solvent: Based on the polar nature of the pyrazole and hydrazide moieties, polar protic solvents like ethanol or methanol are good starting points. If solubility is still an issue, a more polar solvent like dimethylformamide (DMF) could be tested, or a mixed solvent system can be employed. 2. Add more solvent: Add small portions of the hot solvent until the compound just dissolves. Be cautious not to add a large excess, as this will reduce the final yield.[1] |
| No crystals form upon cooling | 1. Solution is not supersaturated: Too much solvent was used, and the concentration of the compound is too low for crystals to form. 2. Supersaturation: The solution is supersaturated, but crystallization has not been initiated. 3. Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed" crystal of the pure compound if available. 3. Slow cooling: Ensure the flask is in a location where it can cool to room temperature slowly and without being disturbed. |
| Compound "oils out" instead of crystallizing | 1. Melting point vs. solvent boiling point: The compound may be melting in the hot solvent before it dissolves, especially if the boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation. 3. Rapid cooling: Cooling the solution too quickly can cause the compound to come out of solution as a supercooled liquid. | 1. Use a lower boiling point solvent or more solvent: Reheat the solution until the oil redissolves. Add more of the hot solvent to lower the saturation point, or switch to a solvent with a lower boiling point. 2. Consider a preliminary purification step: If the crude product is very impure, a different purification technique like column chromatography might be necessary before recrystallization. 3. Slow cooling and mixed solvents: Allow the solution to cool very slowly. A mixed solvent system can also be beneficial. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[1] |
| Low yield of recrystallized product | 1. Using too much solvent: A significant amount of the product will remain in the mother liquor. 2. Premature crystallization: Crystals forming during a hot filtration step will be lost. 3. Incomplete crystallization: The solution was not cooled sufficiently to maximize crystal formation. 4. Washing with warm solvent: Using a wash solvent that is not ice-cold can dissolve some of the purified crystals. | 1. Use the minimum amount of hot solvent: Only add enough hot solvent to just dissolve the crude material. 2. Pre-heat filtration apparatus: Ensure the funnel and receiving flask are hot to prevent the product from crystallizing out during filtration. 3. Cool in an ice bath: After the solution has cooled to room temperature, place it in an ice bath to maximize the recovery of the crystals.[1] 4. Use ice-cold solvent for washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Recrystallized product is still impure | 1. Inappropriate solvent choice: The chosen solvent may dissolve the impurity as well as the desired compound, or the impurity may be insoluble and was not removed by hot filtration. 2. Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. | 1. Select a different solvent: The ideal recrystallization solvent will have high solubility for the target compound at high temperatures and low solubility at low temperatures, while the impurity will either be insoluble at high temperatures or remain soluble at low temperatures. 2. Ensure slow cooling: Allow the solution to cool to room temperature slowly and undisturbed to promote the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on the structure containing polar pyrazole and acetohydrazide functional groups, polar protic solvents are a good starting point. Ethanol and methanol are commonly used for the recrystallization of similar pyrazole and hydrazide derivatives and are recommended as initial solvents to test.[2][3]
Q2: How do I perform a mixed-solvent recrystallization?
A2: First, dissolve your crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble, such as ethanol). Then, while the solution is still hot, slowly add a "poor" miscible solvent (an "anti-solvent" in which the compound is not very soluble, such as water or hexane) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]
Q3: What are the likely impurities in my crude this compound?
A3: The synthesis of this compound typically involves the reaction of ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate.[4] Potential impurities could include:
-
Unreacted starting materials: Ethyl 2-(1H-pyrazol-1-yl)acetate and hydrazine hydrate.
-
Byproducts from precursor synthesis: The synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate from pyrazole and ethyl bromoacetate may result in the formation of the isomeric ethyl 2-(2H-pyrazol-2-yl)acetate.[5]
-
Unreacted pyrazole: From the initial step of the precursor synthesis.
Q4: How can I check the purity of my recrystallized product?
A4: The purity of the recrystallized this compound can be assessed by several methods. A common and straightforward method is to measure the melting point of the dried crystals. A sharp melting point range that is close to the literature value indicates high purity. Further analysis by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about the purity.
Quantitative Data
Due to the limited availability of specific experimental data for this compound in the literature, the following tables provide estimated values based on the parent compound, pyrazole, and general principles of solubility for similar organic compounds. Experimental verification is crucial.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Temperature | Estimated Solubility | Notes |
| Water | 25 °C (Room Temp.) | Sparingly Soluble | The polar groups enhance water solubility compared to pyrazole, but it is still expected to be limited. |
| Water | 100 °C (Boiling) | Soluble | Increased temperature should significantly improve solubility. |
| Ethanol | 25 °C (Room Temp.) | Sparingly to Moderately Soluble | A good candidate for recrystallization. |
| Ethanol | 78 °C (Boiling) | Highly Soluble | Ideal for dissolving the compound for recrystallization. |
| Methanol | 25 °C (Room Temp.) | Sparingly to Moderately Soluble | Another good candidate for recrystallization. |
| Methanol | 65 °C (Boiling) | Highly Soluble | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | 25 °C (Room Temp.) | Sparingly Soluble | May be a suitable recrystallization solvent. |
| Hexane | 25 °C (Room Temp.) | Insoluble | Can be used as an "anti-solvent" in a mixed-solvent system. |
| Acetone | 25 °C (Room Temp.) | Soluble | May be too good of a solvent for effective recrystallization unless used in a mixed system. |
Table 2: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₅H₈N₄O | 140.14 | Not Reported (but expected to be a solid at room temperature) |
| Pyrazole | C₃H₄N₂ | 68.08 | 67-70 |
| Ethyl 2-(1H-pyrazol-1-yl)acetate | C₇H₁₀N₂O₂ | 154.17 | Not Reported (liquid at room temp.) |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent (e.g., ethanol).
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks (at least two different sizes)
-
Hot plate with stirring capability
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating the mixture to a gentle boil on the hot plate while stirring. Continue to add ethanol in small portions until the solid has just dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, hot flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.
-
Analysis: Once dry, weigh the purified crystals to determine the yield and measure the melting point to assess purity.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
troubleshooting low yield in Knorr pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Knorr pyrazole synthesis, with a focus on addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Knorr pyrazole synthesis?
Low yields in the Knorr pyrazole synthesis can often be attributed to several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, which reduces the yield and complicates the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization for a specific set of reactants.[1]
-
Incorrect Stoichiometry: Ensuring the correct molar ratio of reactants is crucial. In some instances, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Side Reactions: The formation of byproducts can significantly consume starting materials and lower the yield of the desired pyrazole.[3] A common issue is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[1][3]
-
Incomplete Reaction or Stable Intermediates: The reaction may not have gone to completion, or in some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[3]
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and purification steps like recrystallization or column chromatography.[4]
Q2: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a frequent observation in the Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material itself. The reaction mixture can also become acidic, which may promote the formation of these colored byproducts.
To achieve a cleaner reaction profile and final product, consider the following:
-
Addition of a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction.[1]
-
Purification of Hydrazine: Distilling the hydrazine derivative before use can remove some of these impurities.
-
Recrystallization: This is a very effective method for purifying the final pyrazole product and removing colored impurities.[5]
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, be aware that this may also adsorb some of your desired product, potentially lowering the overall yield.[5]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
To improve regioselectivity, you can try the following approaches:
-
Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity in some cases.[3]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[3] For example, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[3]
-
Temperature Optimization: Reaction temperature can also play a role in regioselectivity. It is advisable to run small-scale trial reactions at different temperatures to determine the optimal condition for your desired isomer.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5] Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the "good" solvent (the one in which your compound is more soluble) to the hot solution to lower the saturation temperature. This allows crystallization to occur at a temperature below the compound's melting point.[5]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent the rapid precipitation of the product as an oil.[5]
-
Change the Solvent System: Experiment with different single solvents or mixed-solvent systems. A solvent with a lower boiling point might be beneficial.[5]
-
Use a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[5]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions to improve the yield of your Knorr pyrazole synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Impure starting materials[1][2]- Incorrect reaction temperature or time[1]- Inappropriate solvent[1]- Incorrect pH[2] | - Assess purity of 1,3-dicarbonyl and hydrazine; purify if necessary.- Optimize temperature and reaction time by monitoring with TLC.[1]- Screen different solvents (e.g., ethanol, acetic acid).- Adjust pH, especially if using hydrazine salts.[2] |
| Formation of Multiple Products | - Formation of regioisomers with unsymmetrical dicarbonyls[1]- Side reactions due to impurities[2] | - Modify reaction conditions (solvent, temperature, pH) to favor one isomer.[3]- Ensure high purity of starting materials.[2] |
| Dark/Tarry Reaction Mixture | - Decomposition of hydrazine[1]- Highly acidic conditions promoting side reactions[1] | - Use freshly purified hydrazine.[1]- Add a mild base like sodium acetate if using a hydrazine salt.[1]- Consider running the reaction at a lower temperature. |
| Difficulty in Product Isolation | - Product is too soluble in the work-up solvent.- "Oiling out" during crystallization.[5] | - Choose an appropriate solvent for extraction and precipitation.- For "oiling out," increase solvent volume, cool slowly, or use a seed crystal.[5] |
| Low Yield After Purification | - Significant loss during recrystallization.- Adsorption of product on silica gel during column chromatography. | - Use a minimal amount of hot solvent for recrystallization.[5]- For basic pyrazoles, deactivate silica gel with triethylamine before chromatography.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the Knorr pyrazole synthesis.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-dicarbonyl compound (1.0 equivalent)
-
Hydrazine derivative (1.0-1.2 equivalents)[1]
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄), if necessary[7]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Hydrazine: Slowly add the hydrazine derivative to the solution at room temperature with stirring. If using a hydrazine salt, a mild base like sodium acetate may be added.[1] The addition may be exothermic.[8]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be precipitated by adding water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography on silica gel.[5][6]
Protocol 2: Recrystallization for Purification
This protocol is for the purification of the crude pyrazole product.
Materials:
-
Crude pyrazole product
-
Appropriate recrystallization solvent or solvent pair (e.g., ethanol, methanol, hexane/ethyl acetate)[5]
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of crystals. Further cooling in an ice bath can maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[5]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in Knorr pyrazole synthesis.
Experimental Workflow
This diagram outlines the general experimental workflow for the Knorr pyrazole synthesis.
Caption: General experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. name-reaction.com [name-reaction.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?
A1: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different structural isomers, known as regioisomers.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1]
Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation is determined by a combination of factors:
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[2] For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group like a trifluoromethyl (-CF₃) group is more reactive.[2][3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, directing the reaction to the less hindered site.[2][4]
-
Reaction pH: The acidity or basicity of the medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.[4][5] Under acidic conditions, the more basic terminal -NH₂ group can be protonated, potentially making the substituted nitrogen atom the more likely nucleophile.[5]
-
Solvent: The choice of solvent can have a dramatic impact on the ratio of regioisomers formed.[6][7][8]
Q3: How can I distinguish between the two pyrazole regioisomers I've synthesized?
A3: The most powerful and common method for identifying and distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Techniques like 1D NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful for establishing through-space correlations between protons on the N-substituent and protons on the pyrazole ring, thereby confirming the substitution pattern. Additionally, 2D NMR experiments (COSY, HSQC, HMBC) and, in unambiguous cases, X-ray crystallography can provide definitive structural proof.[9]
Q4: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A4: Yes, several methods have been developed to overcome the regioselectivity limitations of the classical Knorr synthesis. One highly effective method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes, which often provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[10][11] Other strategies include 1,3-dipolar cycloadditions and multicomponent reactions that offer better control over the final substitution pattern.[12][13][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during pyrazole synthesis, focusing on the control of regioisomer formation.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: This is a frequent outcome when the electronic and steric properties of the two carbonyl groups in the unsymmetrical 1,3-dicarbonyl are very similar, offering no inherent preference for the initial site of hydrazine attack.[2]
-
Solutions:
-
Modify the Solvent System: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6][7][8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction profile.[6]
-
Adjust Reaction pH: The pH of the reaction medium can be a critical control element.[4][8] Adding a catalytic amount of acid (e.g., HCl, H₂SO₄) or base can alter the reaction pathway and favor one regioisomer. Empirical optimization is often required.
-
Vary Reactant Stoichiometry: Some studies suggest that varying the ratio of the diketone to the hydrazine can influence the final regioisomeric ratio.[4]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1][2] For example, when reacting a 1,3-diketone bearing a methyl group and a highly electron-withdrawing trifluoromethyl group, the hydrazine will preferentially attack the carbonyl adjacent to the CF₃ group.[3]
-
Solutions:
-
Switch to an Alternative Regioselective Method: If modifying the Knorr conditions is ineffective, employ a synthetic strategy that provides complementary regioselectivity. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for synthesizing 1,3,5-trisubstituted pyrazoles with a predictable and often single regioisomeric outcome.[10][11]
-
Modify Starting Materials: If feasible, redesign the synthesis to use starting materials that would lead to the desired isomer. This might involve using a different 1,3-dicarbonyl surrogate where the regiochemistry is more easily controlled.[14]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.[1]
-
Solution:
-
Chromatographic Separation: This is the most common method for separating regioisomers.
-
TLC Analysis: First, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Flash Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the mixture on a preparative scale. Careful fraction collection is key to obtaining the pure isomers.
-
-
Data Presentation
The choice of solvent can have a profound effect on regioselectivity. The data below illustrates this effect for the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Reference(s) |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 60:40 | [6],[7] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [6],[7] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [6],[7] |
Note: TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Ratios are approximate and can vary slightly based on specific reaction conditions.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol (HFIP)
This protocol describes a general procedure for the Knorr condensation that leverages the high regioselectivity induced by HFIP.[2][7]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in HFIP (approx. 0.3 M concentration).
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones
This protocol provides a method that offers excellent and predictable regioselectivity, avoiding the issues common to the Knorr synthesis.[10][11]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (solvent)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and the terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions over 10 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the regioselective synthesis of pyrazoles.
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Characterization of Pyrazole Hydrazones
Welcome to the technical support center for researchers working with pyrazole hydrazones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these versatile compounds.
FAQ: Spectroscopic Complexities
This section addresses common questions related to the interpretation of spectroscopic data, particularly NMR, which is often complicated by the unique structural features of pyrazole hydrazones.
Q1: Why does the NMR spectrum (¹H, ¹³C) of my purified pyrazole hydrazone show more signals than expected?
This is a very common observation and typically arises from the presence of multiple, distinct chemical species in equilibrium in the solution. The primary causes are:
-
E/Z Isomerism: The carbon-nitrogen double bond (C=N) of the hydrazone moiety is stereogenic, leading to the possible existence of both E and Z isomers, which are diastereomers and will have distinct sets of NMR signals.[1]
-
Tautomerism: Both the pyrazole ring and the hydrazone linker can exhibit tautomerism. The pyrazole ring can undergo annular prototropic tautomerism, where the N-H proton shifts between the two nitrogen atoms.[2][3][4] The hydrazone portion can exist in keto/enol or imine/enamine forms.[5] Each tautomer is a unique compound and will produce a separate set of signals if the exchange between them is slow on the NMR timescale.
-
Rotational Isomers (Rotamers): If there is restricted rotation around single bonds (e.g., an amide C-N bond), different rotational conformations can be stable enough at room temperature to be observed as separate species in the NMR spectrum.
Q2: Some signals in my ¹H or ¹³C NMR spectrum are significantly broadened. What does this indicate?
Signal broadening is a classic sign of dynamic chemical exchange processes occurring at a rate that is intermediate on the NMR timescale.[2] For pyrazole hydrazones, this typically means that two or more isomers or tautomers are interconverting.[4] At room temperature, the rate of this exchange is often just right to cause broadening. Lowering the temperature of the NMR experiment can slow this exchange, potentially resolving the broad signals into sharp, distinct peaks for each species.[3]
Q3: How can I use NMR to definitively distinguish between E and Z isomers of the hydrazone C=N bond?
Distinguishing between E and Z isomers is a critical characterization step. Several NMR techniques are powerful for this purpose:
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is one of the most reliable methods. A NOESY experiment shows correlations between protons that are close to each other in space. For example, in the E isomer, you might observe a NOE correlation between the hydrazone's N-H proton and the C-H proton of the imine carbon (=CH-). In the Z isomer, this correlation would be absent, but a correlation to a different nearby proton might be seen instead.[6]
-
Chemical Shift Analysis: The chemical environment of protons differs significantly between isomers, leading to predictable differences in their chemical shifts. The proton of the imine group (CH=N) and the amide proton (CO-NH-N=), in particular, often show characteristic shifts depending on the isomer. For acylhydrazones, the amide proton of the E-isomer typically appears at a lower chemical shift (δ 9.5-12 ppm) in DMSO-d₆.[7][8]
Q4: My pyrazole hydrazone can exist in multiple tautomeric forms. How can I determine the dominant form in solution?
Identifying the major tautomer in solution requires a multi-faceted approach, as the equilibrium can be influenced by solvent, temperature, and concentration.[3]
-
Low-Temperature NMR: As mentioned, reducing the temperature can slow the proton exchange between tautomers. If the exchange becomes slow enough, you will be able to integrate the signals of the individual tautomers and determine their relative populations.[3]
-
Comparison with "Fixed" Derivatives: A powerful method is to synthesize and analyze methylated derivatives where the tautomerism is "fixed".[9] For example, an N-methylated pyrazole can no longer undergo annular tautomerism. Comparing the ¹H and ¹³C chemical shifts of your compound to its N-methylated and O-methylated (if applicable) analogues can provide strong evidence for the dominant tautomeric form.[9]
-
Solvent Studies: The tautomeric equilibrium is often sensitive to the solvent.[9] Running NMR spectra in a variety of solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, C₆D₆) can shift the equilibrium and provide clues about the nature of the species present.[9]
Troubleshooting Guide: Experimental Challenges
This guide provides step-by-step advice for overcoming common practical hurdles in the lab.
Problem: Complex or Ambiguous NMR Spectrum
If your initial 1D NMR spectra are difficult to interpret, follow this workflow to systematically elucidate the structure.
Caption: Workflow for structural elucidation of pyrazole hydrazones with complex NMR spectra.
Problem: Difficulty in Obtaining Single Crystals for X-ray Diffraction
Obtaining high-quality crystals suitable for X-ray analysis can be challenging. The inherent flexibility and multiple hydrogen bonding sites of pyrazole hydrazones can lead to disordered structures or prevent ordered packing.
Q: I have a pure compound, but it won't crystallize. What can I do?
A: Crystallization is often a trial-and-error process. Here are some strategies:
-
Systematic Solvent Screening: Do not limit yourself to one or two solvents. Use a wide range of solvents with varying polarities. Common techniques include:
-
Slow Evaporation: The simplest method. Dissolve your compound in a relatively low-boiling point solvent and allow it to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion (Liquid/Liquid): Dissolve your compound in a good solvent and place this vial inside a larger, sealed container that holds a poor solvent (an "anti-solvent") in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals may form at the interface.
-
-
Consider Hydrogen Bonding Motifs: Pyrazoles are known to form specific hydrogen-bonded structures in the solid state, such as trimers or catemers (chains).[10] The choice of solvent can influence which motif is formed. A solvent that is a hydrogen bond acceptor might disrupt self-association and prevent crystallization, while a non-polar solvent might encourage it.
-
Control Temperature: Try crystallization at different temperatures (room temperature, 4°C, etc.). Slow cooling of a saturated solution is a classical and effective method.
-
Purity is Paramount: Even small amounts of impurities can inhibit crystal growth. Ensure your material is of the highest possible purity before attempting crystallization.
Q: My X-ray crystal structure shows only one tautomer/isomer, but my solution NMR data suggests a mixture. Is this normal?
A: Yes, this is a very common and important finding. X-ray crystallography provides a snapshot of the molecule in its lowest energy state within a highly ordered crystal lattice.[9] In solution, the molecule has more freedom, and the energy barriers between different isomers and tautomers can be low enough for them to exist in a dynamic equilibrium. The solid-state structure does not always represent the most abundant species in solution.[9] This is precisely why combining both crystallographic and solution-state NMR data is essential for a complete characterization.
Key Isomeric and Tautomeric Forms
The structural diversity of pyrazole hydrazones is central to their characterization challenges. The following diagram illustrates the main equilibria to consider.
Caption: Key equilibria contributing to the structural complexity of pyrazole hydrazones in solution.
Experimental Protocols
Protocol 1: General Procedure for 2D NOESY Analysis to Determine E/Z Geometry
This protocol outlines the steps for using a 2D NOESY experiment to differentiate between E and Z isomers.
-
Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) of the pyrazole hydrazone in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube. The concentration should be high enough to obtain good signal-to-noise in a reasonable time.
-
Acquisition:
-
Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra first to assign as many proton signals as possible.
-
Set up a phase-sensitive 2D NOESY experiment (e.g., noesygpph on a Bruker spectrometer).
-
A crucial parameter is the mixing time (d8) . This is the time during which magnetization transfer (the NOE) occurs. Start with a mixing time of 500-800 ms. You may need to run a series of NOESY experiments with different mixing times (e.g., 300 ms, 600 ms, 1 s) to optimize the cross-peaks.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Look for key cross-peaks. For an acylhydrazone, a cross-peak between the amide N-H proton and the imine C-H proton is strong evidence for spatial proximity, often indicating the E isomer.
-
Conversely, the absence of this correlation and the presence of a correlation between the imine C-H and protons on the pyrazole ring or another substituent may indicate the Z isomer.
-
Correlate the NOESY data with your COSY data to distinguish between through-bond and through-space correlations.
-
Protocol 2: General Procedure for Low-Temperature (VT) NMR for Tautomer Analysis
This protocol is used to slow the exchange between tautomers, allowing for their individual observation and quantification.
-
Solvent Selection: Choose a deuterated solvent with a low freezing point. Common choices include deuterated methanol (CD₃OD, F.P. -98°C), deuterated toluene (Toluene-d₈, F.P. -95°C), or deuterated dichloromethane (CD₂Cl₂, F.P. -97°C). Ensure your compound is soluble in the chosen solvent at low temperatures.
-
Sample Preparation: Prepare a sample as you would for a standard NMR experiment.
-
Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate at room temperature (e.g., 298 K). Acquire a standard ¹H spectrum.
-
Begin lowering the temperature in increments (e.g., 10-20 K at a time). Allow the sample to fully equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum. This is critical for temperature stability and accurate readings.
-
Continue lowering the temperature until you observe the broad signals resolving into sharp, distinct peaks or until you reach the solvent's freezing point or the instrument's limit.
-
-
Analysis:
-
Compare the spectra at different temperatures. Note the temperature at which the exchange process slows sufficiently (the "coalescence temperature").
-
At the lowest temperature where the signals are sharp, you can integrate the peaks corresponding to each distinct tautomer. The ratio of the integrals will give the equilibrium constant (KT) at that temperature.[3]
-
References
- 1. ruidera.uclm.es [ruidera.uclm.es]
- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrazole-based compounds during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole-based compounds often exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many pyrazole-based compounds can be attributed to several physicochemical properties inherent to their structure. The pyrazole ring itself is a planar, aromatic heterocycle which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1][2] Furthermore, many pyrazole derivatives designed as kinase inhibitors possess hydrophobic moieties that interact with the ATP-binding pocket of their target, which can contribute to their low water solubility.[3][4]
Q2: My pyrazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This common phenomenon is known as "crashing out" or "antisolvent precipitation."[5][6] Your compound is likely highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the concentrated DMSO stock solution is diluted into the aqueous medium, the DMSO disperses, and the concentration of the pyrazole compound exceeds its solubility limit in the new, predominantly aqueous environment, causing it to precipitate.[5][6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance to DMSO is cell-line dependent, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration as your test samples) in all experiments to account for any effects of the solvent itself.
Q4: Can adjusting the pH of my buffer improve the solubility of my pyrazole compound?
A4: Adjusting the pH can be an effective strategy, particularly if your pyrazole derivative has ionizable functional groups.[6][7] For pyrazole compounds that are weak bases, lowering the pH of the buffer can lead to protonation, forming a more soluble salt.[6] Conversely, for acidic pyrazoles, increasing the pH can enhance solubility. However, it is critical to ensure that the adjusted pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).[7]
Q5: How can I differentiate between substrate and product precipitation during an enzymatic assay?
A5: To distinguish between substrate and product precipitation, you can run two simple controls. First, a "no-enzyme" control containing the substrate in the assay buffer. If precipitation occurs, it is the substrate. Second, a "no-substrate" control with just the enzyme in the buffer. If the reaction mixture remains clear in the "no-enzyme" control but becomes turbid over time in the complete assay, product precipitation is the likely cause.[8]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
If you observe a precipitate immediately after diluting your pyrazole compound stock solution into the assay buffer, consider the following troubleshooting steps.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitation During Incubation
If the assay solution is initially clear but a precipitate forms over time during incubation, this may be due to compound instability or the concentration being close to the solubility limit under the assay conditions.
Corrective Actions:
-
Compound Instability: Pyrazole compounds can be unstable in aqueous solutions at 37°C for extended periods. It is recommended to prepare fresh working solutions for each experiment and minimize the incubation time where possible.
-
Temperature Effects: The solubility of some compounds decreases as the temperature equilibrates from room temperature to 37°C. Pre-warming the assay buffer before adding the compound might help.
-
Serum Protein Interactions: In cell-based assays, interactions with proteins in the serum can sometimes lead to the formation of insoluble complexes.[5] Consider reducing the serum concentration or using a serum-free medium if compatible with your cells.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data on the improvement of pyrazole compound solubility using various techniques.
Table 1: Solubility of Celecoxib in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
| Dimethyl Sulfoxide (DMSO) | ~16.6 | Room Temp |
| Dimethylformamide (DMF) | ~25 | Room Temp |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Room Temp |
Table 2: Enhancement of Celecoxib Dissolution with Cyclodextrins
| Formulation | Molar Ratio (Drug:CD) | Fold Increase in Dissolution Rate |
| Celecoxib:β-Cyclodextrin | 1:3 | 20 |
| Celecoxib:HP-β-Cyclodextrin | 1:3 | 21 |
| Celecoxib:HP-β-CD + PVP | 1:2 | 72.60 |
| Celecoxib:HP-β-CD + HPMC | 1:2 | 61.25 |
| Celecoxib:HP-β-CD + PEG | 1:2 | 39.15 |
Data compiled from studies on Celecoxib complexation with β-cyclodextrin and hydroxypropyl-β-cyclodextrin.[9][10] The addition of hydrophilic polymers like PVP, HPMC, and PEG can further enhance the dissolution rate.[10]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to disperse the pyrazole compound in a hydrophilic carrier matrix at a molecular level to improve its dissolution rate.[11][12]
Materials:
-
Pyrazole-based compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent (e.g., ethanol, methanol, or a mixture that dissolves both the drug and the carrier)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh the desired amounts of the pyrazole compound and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier ratio).
-
Dissolve both the compound and the carrier in a minimal amount of the common solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the resulting solid dispersion in a desiccator.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This method is suitable for poorly water-soluble drugs and can yield a high degree of complexation.[13][14]
Materials:
-
Pyrazole-based compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Mortar and pestle
-
Small amount of a solvent blend (e.g., water/ethanol)
Procedure:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of the solvent blend to the cyclodextrin and knead to form a homogeneous paste.
-
Accurately weigh the pyrazole compound and add it to the cyclodextrin paste.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
If the mixture becomes too dry, add a small amount of the solvent blend to maintain a suitable consistency.
-
Dry the kneaded mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the inclusion complex in a desiccator.
Signaling Pathway Diagrams
Many pyrazole-based compounds are developed as kinase inhibitors. Understanding the signaling pathways they target is crucial for experimental design and data interpretation.
MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK pathway by pyrazole-based kinase inhibitors.
VEGFR Signaling Pathway
Caption: Inhibition of the VEGFR signaling pathway by pyrazole-based inhibitors.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Influence of hydrophilic polymers on celecoxib complexation with hydroxypropyl β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. oatext.com [oatext.com]
- 14. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Acetohydrazide Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of acetohydrazide derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for acetohydrazide derivatives in solution?
A1: The two main degradation pathways for acetohydrazide derivatives are hydrolysis and oxidation. Hydrolysis typically involves the cleavage of the hydrazide bond to form a carboxylic acid and a hydrazine derivative, and this process is often catalyzed by acidic or basic conditions.[1][2] Oxidation can occur at the nitrogen atoms of the hydrazide moiety, potentially leading to the formation of diazenes and other oxidized species.[3][4] The presence of atmospheric oxygen and metal ions can promote oxidative degradation.
Q2: My acetohydrazide derivative appears to be degrading rapidly in my aqueous formulation. What are the likely causes?
A2: Rapid degradation is often attributed to several factors:
-
pH of the solution: Acetohydrazide derivatives are generally more stable at a neutral pH. Both acidic and basic conditions can catalyze hydrolysis.[1][2]
-
Presence of metal ions: Trace metal ions can catalyze the oxidation of the hydrazide group.
-
Exposure to oxygen: Dissolved oxygen in the solution can lead to oxidative degradation.
-
Elevated temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.[5][6]
-
Buffer components: Certain buffer species can act as catalysts for hydrolysis.
Q3: How can I improve the stability of my acetohydrazide derivative in solution?
A3: To enhance stability, consider the following strategies:
-
pH optimization: Maintain the pH of the solution as close to neutral as possible.
-
Use of chelating agents: Incorporating a chelating agent, such as EDTA, can sequester metal ions and reduce oxidative degradation.
-
Inert atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Temperature control: Store solutions at reduced temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.[6]
-
Buffer selection: Choose buffer systems that are known to not catalyze hydrolysis. Phosphate buffers have been noted in some literature to potentially accelerate degradation of certain compounds.
Q4: What are the common degradation products I should expect to see?
A4: Common degradation products include the corresponding carboxylic acid and hydrazine derivative from hydrolysis. For example, the hydrolysis of an N'-acetyl-benzohydrazide would yield benzoic acid and acetylhydrazine.[4] Oxidative degradation can lead to a variety of products, including N,N'-diacylhydrazines and diazenes.[3] The specific degradation profile will depend on the structure of the derivative and the stress conditions.
Q5: What analytical techniques are best suited for studying the stability of acetohydrazide derivatives?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for separating and quantifying the parent acetohydrazide derivative from its degradation products.[7][8][9] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool that provides molecular weight and structural information.[7][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected peaks in HPLC chromatogram | Degradation of the acetohydrazide derivative. | - Confirm the identity of the new peaks using LC-MS/MS.- Review the solution preparation and storage conditions (pH, temperature, exposure to light and air).- Perform a forced degradation study to systematically identify potential degradation products. |
| Loss of parent compound concentration over time | Chemical instability (hydrolysis or oxidation). | - Adjust the pH of the solution to a more neutral range.- Add a chelating agent (e.g., EDTA) to sequester metal ions.- Prepare and store the solution under an inert atmosphere.- Store the solution at a lower temperature. |
| Color change in the solution | Formation of colored degradation products, often from oxidation. | - Investigate the potential for oxidative degradation.- Protect the solution from light.- Purge the solvent with an inert gas before preparation and store the final solution under an inert headspace. |
| Precipitation in the solution | - Degradation product has lower solubility.- Change in pH affecting the solubility of the derivative or its degradants. | - Characterize the precipitate to determine if it is a degradation product.- Adjust the formulation to improve the solubility of all components.- Re-evaluate the stability at a lower concentration. |
Data Presentation
The stability of hydrazide derivatives is significantly influenced by pH and temperature. The following tables provide representative kinetic data for the hydrolysis of benzoylhydrazone derivatives, which can serve as a model for understanding the stability of related acetohydrazide derivatives.
Table 1: Effect of pH on the Rate of Hydrolysis of Benzylidene Benzoylhydrazone (BBH) at 25°C
| pH | Observed Rate Constant (k_obs) x 10³ (s⁻¹) |
| 1.0 | 10.5 |
| 1.5 | 3.31 |
| 2.0 | 1.05 |
| 2.5 | 0.33 |
| 3.1 | 0.10 |
| Data derived from kinetic studies on benzylidene benzoylhydrazones, which are structurally related to acetohydrazide derivatives. The trend of decreasing hydrolysis rate with increasing pH towards neutral is generally applicable.[1] |
Table 2: Effect of Temperature on the Rate of Hydrolysis of Benzylidene Benzoylhydrazone (BBH) at pH 2.0
| Temperature (°C) | Observed Rate Constant (k_obs) x 10³ (s⁻¹) |
| 25 | 1.05 |
| 30 | 1.62 |
| 35 | 2.45 |
| 40 | 3.63 |
| 45 | 5.25 |
| This data illustrates the acceleration of hydrolysis at higher temperatures, following the principles of chemical kinetics.[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Acetohydrazide Derivatives
This protocol outlines a general stability-indicating HPLC method for the analysis of an acetohydrazide derivative and its potential degradation products.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).
3. Sample Preparation:
-
Accurately weigh and dissolve the acetohydrazide derivative in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
For stability studies, incubate the solution under the desired stress conditions (e.g., specific pH, temperature, light exposure).
-
At each time point, withdraw an aliquot, dilute as necessary with the mobile phase, and inject into the HPLC system.
4. Data Analysis:
-
Identify the peak for the parent acetohydrazide derivative based on its retention time.
-
Monitor the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.
Protocol 2: LC-MS/MS for Identification of Degradation Products
This protocol describes a general approach for the identification of unknown degradation products using LC-MS/MS.
1. Instrumentation:
-
LC-MS/MS system (e.g., a quadrupole time-of-flight or triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Use the same or a similar HPLC method as described in Protocol 1 to ensure separation of the degradation products. The mobile phase should be compatible with mass spectrometry (i.e., using volatile buffers like formic acid or ammonium acetate).
3. MS/MS Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the analyte's properties.
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent compound and its degradation products.
-
Tandem MS (MS/MS): Select the molecular ions of the degradation products for fragmentation to obtain structural information.
-
Data Analysis: Propose structures for the degradation products based on their molecular weights and fragmentation patterns.
Mandatory Visualizations
Caption: Primary degradation pathways of acetohydrazide derivatives.
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.najah.edu [journals.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
avoiding dimer formation in pyrazole synthesis reactions
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles, with a specific focus on avoiding the formation of unwanted dimers and other side products.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of pyrazole synthesis?
A: Dimer formation refers to a side reaction where two molecules of the pyrazole product, or its precursors, react with each other to form a larger molecule with approximately double the molecular weight. These dimers can include species like pyrazole-fused pyridazines, pyrazines, or bis-pyrazoles.[1][2] This is distinct from the formation of regioisomers, which are isomers with the same molecular formula but different substituent placements on the pyrazole ring.[3]
Q2: Which synthetic routes are most susceptible to dimer formation?
A: Several common pyrazole synthesis methods can be prone to dimerization under suboptimal conditions. The most prominent include:
-
Knorr Pyrazole Synthesis: The reaction of 1,3-dicarbonyl compounds with hydrazines can sometimes lead to self-condensation or further reaction of the product.[4][5][6]
-
Synthesis from α,β-Unsaturated Ketones: The pyrazoline intermediates formed in this reaction can undergo further reactions, including dimerization, especially if the subsequent oxidation step to the aromatic pyrazole is not efficient.[2][7]
-
Reactions involving Aminopyrazoles: 5-Aminopyrazoles are particularly susceptible to copper-catalyzed oxidative dimerization, leading to pyrazole-fused pyridazines and pyrazines.[1][8]
Q3: How can I detect the formation of dimers in my reaction?
A: Dimer formation can be detected by standard analytical techniques. Thin Layer Chromatography (TLC) will often show a new spot with a different Rf value than your starting materials and expected product. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying a peak with a mass corresponding to the dimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also confirm the structure of the byproduct, although the spectra may be complex.
Q4: Is dimer formation always an undesirable side reaction?
A: Not necessarily. While often an unwanted byproduct that lowers the yield of the desired monomeric pyrazole, the targeted synthesis of pyrazole dimers like pyrazole-fused pyridazines and pyrazines is an active area of research.[1][8] These structures can have interesting applications in materials chemistry due to their unique fluorescence properties.[1][8]
Troubleshooting Guides
This section provides specific advice for common problems encountered during pyrazole synthesis.
Issue 1: Unidentified High Molecular Weight Byproduct in Knorr Synthesis
Q: I am performing a Knorr synthesis using a 1,3-dicarbonyl compound and a substituted hydrazine. My analysis (LC-MS) shows a significant byproduct with double the mass of my expected product. What is causing this and how can I minimize it?
A: This is a classic issue in Knorr synthesis, where regioisomer formation is also a common challenge.[3][9] The high molecular weight byproduct is likely a dimer.
Potential Causes:
-
Self-Condensation: The 1,3-dicarbonyl starting material may self-condense under the reaction conditions.
-
Secondary Reactions: The newly formed, electron-rich pyrazole ring might react with starting materials or intermediates.
-
Oxidative Coupling: Trace oxidants or metal catalysts can sometimes promote the coupling of two pyrazole molecules.
Troubleshooting Strategies:
-
Control Stoichiometry: Ensure a slight excess of the hydrazine reagent is not used, as this can sometimes promote side reactions. A 1:1 stoichiometry is often optimal.
-
Optimize Temperature: Excessive heat can promote side reactions. Try running the reaction at a lower temperature for a longer period. Monitor progress by TLC to avoid prolonged heating after the reaction is complete.
-
Adjust pH: The Knorr synthesis is typically acid-catalyzed.[4][10] The pH can influence which nitrogen of a substituted hydrazine is more nucleophilic, affecting not only regioselectivity but also the rate of side reactions.[3] Experiment with using catalytic amounts of different acids (e.g., acetic acid vs. mineral acids) to find the optimal conditions.[11][12]
-
Solvent Choice: The solvent can play a critical role. While ethanol is common, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity, which can also help suppress the formation of other byproducts by favoring a single reaction pathway.[13][14] Protic solvents are generally favored for promoting the desired cyclocondensation.[15]
Issue 2: Complex Mixture from α,β-Unsaturated Ketone Reaction
Q: My reaction of an α,β-unsaturated ketone with phenylhydrazine is not yielding the expected pyrazole cleanly. Instead, I'm getting a mixture of products, some of which appear to be dimers or partially saturated pyrazolines.
A: This is a common outcome when the intermediate pyrazoline is not efficiently converted to the final aromatic pyrazole. The Michael addition-cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds initially forms a pyrazoline.[2][7] These pyrazolines can be reactive and may dimerize or participate in other side reactions if they persist in the reaction mixture.
Troubleshooting Strategies:
-
Introduce an Oxidant: The conversion of the pyrazoline intermediate to the aromatic pyrazole is an oxidation step. If this does not occur spontaneously (e.g., via air oxidation), you may need to add a specific oxidant.
-
Mild Oxidants: Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be an effective and benign oxidation method.[16]
-
Chemical Oxidants: Reagents like iodine (I₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used to drive the aromatization and prevent side reactions of the pyrazoline.[2][17]
-
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. For instance, using copper triflate has been described for the synthesis of pyrazolines, which are then oxidized in situ.[5][17]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to full aromatization. Monitor the disappearance of the pyrazoline intermediate by TLC or LC-MS. In some cases, higher temperatures may be required for the final elimination/oxidation step.
Issue 3: Dimerization in Reactions of 5-Aminopyrazoles
Q: I am attempting a reaction on the C4 position of a 3-methyl-1-phenyl-1H-pyrazol-5-amine, but I am consistently isolating a pyrazole-fused pyridazine dimer. How do I prevent this self-coupling?
A: The dimerization of 5-aminopyrazoles is a known reaction, often promoted by specific catalysts and oxidants, particularly copper salts.[1][8] This occurs via the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.[1]
Troubleshooting Strategies:
-
Avoid Copper Catalysts: If dimerization is not the desired outcome, scrupulously avoid copper catalysts (e.g., Cu(OAc)₂, CuCl₂) and strong oxidants (e.g., benzoyl peroxide, K₂S₂O₈) which are known to promote this specific transformation.[1][8]
-
Protect the Amino Group: The amino group is key to the dimerization pathway. Protecting it as an amide or carbamate prior to performing other reactions can effectively block this unwanted side reaction.
-
Control the Atmosphere: Since this is an oxidative coupling, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize dimer formation, especially if it is being catalyzed by trace metals and atmospheric oxygen.
Data Presentation
Table 1: Effect of Reaction Conditions on Selectivity in Pyrazole Synthesis
This table summarizes key findings on how modifying reaction parameters can minimize the formation of unwanted side products, including dimers and regioisomers.
| Parameter | Condition | Effect on Side Products | Synthesis Method | Reference |
| Solvent | Ethanol (Conventional) | Often yields mixtures of regioisomers. | Knorr Synthesis | [13][14] |
| Fluorinated Alcohols (TFE, HFIP) | Dramatically increases regioselectivity, favoring a single product. | Knorr Synthesis | [13][14] | |
| Protic Solvents (e.g., EtOH/H₂O) | Can favor the formation of one regioisomer through hydrogen bonding. | From β-enamino diketones | [15] | |
| Aprotic Solvents (e.g., MeCN, THF) | Can favor the formation of the alternative regioisomer. | From β-enamino diketones | [15] | |
| Catalyst | Acid Catalyst (e.g., Acetic Acid) | Essential for cyclocondensation; amount can be optimized. | Knorr Synthesis | [4][12] |
| Nano-ZnO | Can serve as an efficient catalyst, potentially improving yields and reducing side reactions. | From 1,3-dicarbonyls | [17] | |
| Copper Salts (e.g., Cu(OAc)₂) | Promotes oxidative C-H/N-H dimerization. Avoid if dimer is not the target. | From 5-Aminopyrazoles | [1][8] | |
| Temperature | Elevated Temperature (Reflux) | Generally required but can increase byproduct formation if excessive. | General | [18] |
| Room Temperature | May be sufficient with highly reactive substrates or efficient catalysts. | General | [6] | |
| Oxidant | None (Air) | May be insufficient for full aromatization, leaving reactive pyrazoline intermediates. | From α,β-unsaturated ketones | [2][7] |
| I₂, DDQ, O₂/DMSO | Promotes efficient aromatization to the stable pyrazole, preventing pyrazoline side reactions. | From α,β-unsaturated ketones | [2][16][17] |
Experimental Protocols
Protocol: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one with Minimized Side Products
This protocol for the reaction of ethyl benzoylacetate with hydrazine hydrate incorporates steps to minimize byproduct formation.[12][19]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate (64-65% solution)
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Reactant Addition: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 1 equivalent). Add 1-propanol (3 mL) to dissolve the ester.
-
Catalyst and Reagent: Add 3 drops of glacial acetic acid to catalyze the reaction.[12] While stirring, add hydrazine hydrate (e.g., 6 mmol, 2 equivalents). Note: Careful control of stoichiometry is important. While a slight excess of hydrazine is used here to ensure full consumption of the ketoester, a very large excess should be avoided.
-
Controlled Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[12] Use a condenser if refluxing for an extended period.
-
Reaction Monitoring: After 1 hour, pause heating and perform a TLC analysis (e.g., 30% ethyl acetate/70% hexane) to check for the consumption of the starting ketoester.[12] If the reaction is complete, proceed to the next step. If not, continue heating and monitor every 30-60 minutes. Avoid prolonged, unnecessary heating.
-
Product Precipitation: Once the starting material is consumed, add deionized water (10 mL) to the hot reaction mixture while stirring vigorously. This will cause the product to precipitate out of the solution.[12]
-
Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring. Further cooling in an ice bath can improve precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual acetic acid and hydrazine.
-
Drying and Analysis: Allow the product to air dry completely. Determine the mass, calculate the percent yield, and characterize the product by melting point, TLC, and NMR to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for pyrazole synthesis and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. name-reaction.com [name-reaction.com]
- 11. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process:
-
N-alkylation of pyrazole: Pyrazole is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base to yield ethyl 2-(1H-pyrazol-1-yl)acetate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate (Large-Scale)
Materials:
-
Pyrazole (1.0 kg, 14.68 mol)
-
Ethyl chloroacetate (1.98 kg, 16.15 mol, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, fine powder (2.43 kg, 17.62 mol, 1.2 eq)
-
N,N-Dimethylformamide (DMF) (10 L)
-
Toluene (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, add pyrazole (1.0 kg) and N,N-dimethylformamide (10 L).
-
Stir the mixture until the pyrazole is completely dissolved.
-
Add anhydrous potassium carbonate (2.43 kg) to the solution.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add ethyl chloroacetate (1.98 kg) dropwise over 1-2 hours, maintaining the internal temperature below 80°C. The addition is exothermic.
-
After the addition is complete, maintain the reaction mixture at 70-75°C for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the pyrazole is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of DMF.
-
Transfer the filtrate to a larger vessel and add water (20 L) and toluene (10 L).
-
Stir vigorously for 15 minutes, then allow the layers to separate.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 5 L).
-
Combine the organic layers and wash with water (3 x 5 L) and then with brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-pyrazol-1-yl)acetate as an oil.
Step 2: Synthesis of this compound (Large-Scale)
Materials:
-
Crude ethyl 2-(1H-pyrazol-1-yl)acetate (from Step 1, ~2.26 kg, 14.68 mol)
-
Hydrazine hydrate (80% solution in water) (1.38 kg, 22.02 mol, 1.5 eq)
-
Ethanol (15 L)
Procedure:
-
In a 30 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, dissolve the crude ethyl 2-(1H-pyrazol-1-yl)acetate in ethanol (15 L).
-
Cool the solution to 10-15°C.
-
CAUTION: The reaction with hydrazine hydrate is exothermic. Slowly add hydrazine hydrate (1.38 kg) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or HPLC until the starting ester is consumed.
-
Cool the reaction mixture to 0-5°C and stir for 2-3 hours to promote crystallization of the product.
-
Collect the solid product by filtration and wash the filter cake with cold ethanol (2 x 2 L).
-
Dry the product under vacuum at 40-50°C to a constant weight to yield this compound as a white to off-white solid.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Ethyl 2-(1H-pyrazol-1-yl)acetate (Lab-Scale vs. Scale-Up)
| Scale | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 10 g | K₂CO₃ (1.2) | DMF | 70 | 6 | 85 | 96 |
| 10 g | NaH (1.1) | THF | 60 | 4 | 90 | 98 |
| 10 g | K₂CO₃ (1.2) | Acetonitrile | 80 | 8 | 78 | 95 |
| 1 kg | K₂CO₃ (1.2) | DMF | 75 | 5 | 82 | 95 |
| 1 kg | NaH (1.1) | THF | 65 | 5 | 85 (Difficult to handle) | 97 |
Note: While NaH provides a slightly higher yield, its use on a large scale presents significant safety challenges due to its pyrophoric nature and the generation of hydrogen gas.
Table 2: Influence of Hydrazine Hydrate Equivalents and Temperature on Hydrazinolysis
| Scale | Hydrazine Hydrate (eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 20 g | 1.2 | 25 | 24 | 88 | 97 |
| 20 g | 1.5 | 25 | 16 | 92 | 98 |
| 20 g | 2.0 | 25 | 12 | 93 | 98 |
| 20 g | 1.5 | 50 | 4 | 90 | 96 (Increased impurities) |
| 1.5 kg | 1.5 | 20-25 | 18 | 90 | 98 |
Troubleshooting Guides and FAQs
Step 1: N-alkylation of Pyrazole
FAQs
-
Q1: My reaction is very slow or incomplete. What can I do?
-
A1: Ensure your reagents are pure and dry, especially the solvent (DMF or THF) and the pyrazole. Water can interfere with the reaction. Increase the reaction temperature in 10°C increments, but do not exceed 90°C to avoid decomposition. You can also consider using a more reactive alkylating agent like ethyl bromoacetate instead of ethyl chloroacetate.
-
-
Q2: I am observing the formation of a side product. What could it be?
-
A2: A common side product is the dialkylated pyrazolium salt, especially if an excess of the alkylating agent is used or if the reaction temperature is too high. Use the recommended stoichiometry and control the temperature carefully.
-
-
Q3: The work-up is difficult, and I am getting low recovery. Any suggestions?
-
A3: The use of DMF can sometimes lead to emulsification during aqueous work-up. Ensure vigorous stirring during extraction and allow sufficient time for layer separation. Using brine for the final wash can help break emulsions.
-
Troubleshooting Guide
Step 2: Hydrazinolysis
FAQs
-
Q1: The reaction is highly exothermic and difficult to control on a larger scale. How can I manage this?
-
A1: This is a critical safety concern. Ensure your reactor's cooling system is efficient. The most important parameter to control is the addition rate of hydrazine hydrate. A slow, dropwise addition with constant monitoring of the internal temperature is essential. Diluting the reaction mixture further with more solvent can also help to dissipate the heat.
-
-
Q2: My product is not crystallizing out of the solution. What should I do?
-
A2: Ensure the reaction has gone to completion by TLC/HPLC. If starting material remains, the purity of the crystallizing product will be affected. If the reaction is complete, try cooling the mixture for a longer period (e.g., overnight at 0-5°C). You can also try to induce crystallization by scratching the inside of the reactor with a glass rod (if safe and feasible) or by adding a seed crystal of the product. Reducing the volume of the solvent by partial evaporation under reduced pressure before cooling can also help.
-
-
Q3: The purity of my final product is low. What are the likely impurities?
-
A3: The most common impurity is unreacted starting material (the ester). Ensure sufficient reaction time and the correct stoichiometry of hydrazine hydrate. Another possibility is the formation of the N,N'-diacylhydrazine byproduct, where two molecules of the ester react with one molecule of hydrazine. This is more likely if the reaction is run at higher temperatures or if there is a localized high concentration of the ester.
-
Troubleshooting Guide
Validation & Comparative
Pyrazole Derivatives Emerge as Potent Alternatives to Fluconazole in Antifungal Efficacy
FOR IMMEDIATE RELEASE
[City, State] – In the global effort to combat antimicrobial resistance, a growing body of research highlights the significant potential of pyrazole derivatives as effective antifungal agents, in some cases demonstrating superior or comparable efficacy to the widely used drug, fluconazole. This comprehensive guide provides a comparative analysis of the antifungal performance of various pyrazole derivatives against fluconazole, supported by quantitative data from recent studies and detailed experimental protocols for researchers, scientists, and drug development professionals.
The rise of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Pyrazole, a five-membered heterocyclic ring, has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities.[1][2][3] Recent investigations into synthesized pyrazole derivatives have revealed their potent inhibitory effects against a spectrum of clinically relevant fungal pathogens.
Comparative Antifungal Spectrum: Pyrazole Derivatives vs. Fluconazole
The antifungal activity of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the substance that prevents the visible growth of a microorganism. The following tables summarize the MIC values of representative pyrazole derivatives against various fungal strains in comparison to fluconazole. Lower MIC values are indicative of greater potency.
| Compound/Drug | Candida albicans (µg/mL) | Cryptococcus neoformans (µg/mL) | Aspergillus fumigatus (µg/mL) | Candida parapsilosis (µg/mL) | Reference |
| Pyrazole Derivative 5k | 0.125 | 0.125 | 8.0 | - | [4] |
| Pyrazole Derivative 6c | 0.0625 | 0.0625 | 4.0 | - | [4] |
| Pyrazole Derivative BTA3 | 64 | - | - | 32 | [5] |
| Pyrazole Derivative 21a | 7.8 | - | - | - | [6] |
| Fluconazole | >64.0 (for A. fumigatus) | - | >64.0 | - | [4] |
| Compound/Drug | Rhizoctonia solani (EC50 in µg/mL) | Alternaria porri (EC50 in µg/mL) | Marssonina coronaria (EC50 in µg/mL) | Cercospora petroselini (EC50 in µg/mL) | Reference |
| Isoxazolol Pyrazole Carboxylate 7ai | 0.37 | 2.24 | 3.21 | 10.29 | [1] |
| Carbendazol (Control) | 1.00 | - | - | - | [1] |
The data clearly indicates that certain pyrazole derivatives exhibit potent antifungal activity. For instance, compounds 5k and 6c demonstrated excellent in vitro activities against C. albicans and C. neoformans, with compound 6c also showing significant activity against fluconazole-resistant strains of C. albicans.[4] Furthermore, the isoxazolol pyrazole carboxylate 7ai displayed strong antifungal activity against the plant pathogenic fungus R. solani, with an EC50 value of 0.37 µg/mL, which was superior to the commercial fungicide carbendazol.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potency of a compound. The most frequently cited method in the reviewed literature is the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is subsequently inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, typically 24 to 48 hours for fungi.[6][7] The MIC is then determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] For azoles like fluconazole, the MIC is often defined as the lowest drug concentration that results in at least a 50% reduction in visible fungal growth.[8]
Workflow for Antifungal Susceptibility Testing
Mechanism of Action
While the exact mechanisms of action for many novel pyrazole derivatives are still under investigation, some studies suggest that they may act on the synthesis of the fungal cell wall.[9] This is a distinct mechanism from fluconazole, which primarily inhibits the enzyme lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway of the fungal cell membrane. The potential for a different mode of action is a significant advantage in overcoming existing resistance mechanisms to azole drugs.
Proposed Antifungal Mechanism of Action
Conclusion
The presented data underscores the significant potential of pyrazole derivatives as a promising class of antifungal agents. Their broad-spectrum activity, including efficacy against resistant strains, highlights their importance in the quest for new antimicrobial drugs. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application. The versatility of the pyrazole scaffold offers a rich platform for the design and development of next-generation antifungal drugs to address the growing challenge of antimicrobial resistance.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of Pyrazole Derivative Synthesis and Characterization [ignited.in]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(1H-Pyrazol-1-yl)acetohydrazide Analogs
The 2-(1H-pyrazol-1-yl)acetohydrazide scaffold has emerged as a promising framework in the design of novel therapeutic agents, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, with a focus on their antifungal, antimicrobial, and anticancer properties. The information is compiled from recent studies, presenting quantitative data, experimental methodologies, and visual representations of key concepts to aid researchers in drug discovery and development.
Antifungal Activity: Targeting Fungal Succinate Dehydrogenase
A notable application of pyrazole-acetohydrazide derivatives is in the development of fungicides. These compounds have been designed as potential succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.
A study by researchers at Nanjing Agricultural University and other institutions focused on a series of pyrazole-4-acetohydrazide derivatives.[1][2] Their work demonstrated that strategic structural modifications could lead to potent antifungal agents. The in vitro EC50 values of these compounds against various fungal strains were determined, revealing that certain substitutions significantly enhanced their efficacy, in some cases surpassing commercial fungicides like boscalid and fluopyram.[1]
Table 1: Antifungal Activity of Pyrazole-4-acetohydrazide Analogs [1]
| Compound | R substituent | R. solani EC50 (μg/mL) | F. graminearum EC50 (μg/mL) | B. cinerea EC50 (μg/mL) |
| 6w | 2,3-difluoro-6-chlorophenyl | 0.27 | - | - |
| 6c | 2-chlorophenyl | - | 1.94 | - |
| 6f | 2-fluorophenyl | - | - | 1.93 |
| Boscalid | (Standard) | 0.94 | - | - |
| Fluopyram | (Standard) | - | 9.37 | 1.94 |
Note: '-' indicates data not reported in the primary source.
The exceptional activity of compound 6w against R. solani highlights the beneficial effect of a di-fluoro, chloro-substituted phenyl ring at the R position.[1] Molecular docking studies further supported the potential of these analogs to act as SDHIs.[1][2]
Antimicrobial Activity: The Influence of Phenyl Ring Substituents
Another area of investigation for pyrazole-acetohydrazide analogs is their potential as antimicrobial agents. A study on eleven novel (1-phenyl-3-substituted phenyl-1H-pyrazol-4-yl-methylene)acetohydrazide derivatives revealed important SAR insights.[3][4][5] The research indicated that the nature of the substituent on the phenyl ring at the pyrazole core plays a crucial role in determining the antimicrobial potency.
Specifically, the presence of electron-withdrawing groups was found to enhance the antimicrobial potential.[4][5] Compound 6d , which features a fluoro-phenyl group, exhibited the highest inhibitory activity against a panel of bacterial and fungal strains.[3] This was followed by the chloro-substituted analog 6c and the bromo-substituted analog 6b , suggesting a trend where the antimicrobial activity is influenced by the electronegativity and size of the halogen substituent.[3]
Table 2: Antimicrobial Activity of (Pyrazol-4-yl-methylene)acetohydrazide Analogs [3]
| Compound | Substituent at pyrazole ring | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |
| 6d | Fluoro phenyl | 16 (max) | 18 (max) |
| 6c | Chloro phenyl | Decreased vs. 6d | Decreased vs. 6d |
| 6b | Bromo phenyl | Decreased vs. 6c & 6d | Decreased vs. 6c & 6d |
The study concluded that these acetohydrazide pyrazole derivatives are promising candidates for the development of new antimicrobial drugs.[3][4][5]
Anticancer Activity: Induction of Apoptosis
Recent research has also explored the anticancer potential of pyrazole-based derivatives. One study synthesized novel pyrazole-based benzofuran derivatives and evaluated their cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A-549), and colorectal (HT-29) adenocarcinoma cells.[6]
Compound 2 from this series demonstrated the most potent anti-proliferative activity against MCF-7 cells, with an IC50 value of 7.31 μM and a high selectivity index of 15.74.[6] Mechanistic studies using flow cytometry revealed that the cytotoxic effect of compound 2 is linked to the induction of apoptosis through mitochondrial membrane damage and caspase activation.[6] Molecular docking studies further suggested an interaction between compound 2 and caspase-3.[6]
Table 3: Cytotoxic Activity of a Pyrazole-based Benzofuran Derivative [6]
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
| 2 | MCF-7 | 7.31 | 15.74 |
These findings underscore the potential of pyrazole acetohydrazide analogs as a basis for the development of novel chemotherapeutic agents.
Experimental Protocols
A summary of the key experimental methodologies employed in the cited studies is provided below to facilitate the replication and extension of these findings.
Synthesis of Pyrazole-acetohydrazide Analogs
The general synthesis of these analogs involves a multi-step process. For instance, the pyrazole-4-acetohydrazide derivatives were constructed based on structural features known to target fungal succinate dehydrogenase.[1][2] Similarly, the (1-phenyl-3-substituted phenyl-1H-pyrazol-4-yl-methylene)acetohydrazide derivatives were synthesized through the condensation of acetohydrazide with various substituted formyl pyrazole derivatives under mild reaction conditions.[3][4][5] Characterization of the synthesized compounds was typically performed using IR, 1H & 13C NMR, and mass spectrometry.[3][4][5]
In Vitro Antifungal Assay
The antifungal activity of the pyrazole-4-acetohydrazide derivatives was evaluated against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea.[1] The EC50 values were determined to quantify their potency. The inhibitory effects against fungal succinate dehydrogenase were also investigated to confirm the mechanism of action.[1][2]
In Vitro Antimicrobial Screening
The antimicrobial activity of the (pyrazol-4-yl-methylene)acetohydrazide analogs was assessed against a panel of four bacterial and two fungal strains.[3][4][5] The agar well diffusion method is a common technique for such screenings, where the diameter of the zone of inhibition is measured to determine the inhibitory potential of the compounds.[3] Standard drugs such as ciprofloxacin (for bacteria) and amphotericin-B (for fungi) were used as positive controls.[3][4]
In Vitro Cytotoxicity Assay
The cytotoxic potency of the pyrazole-based benzofuran derivatives was evaluated against human cancer cell lines (A-549, HT-29, MCF-7) and a normal mouse fibroblast cell line (3T3-L1) using the XTT assay.[6] This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of anticancer activity, flow cytometry is often employed. This technique can be used to analyze the cell cycle distribution of treated cells and to detect apoptotic cells through staining with specific markers like Annexin V and propidium iodide.[6] Mitochondrial membrane potential and caspase activation can also be assessed to further understand the apoptotic pathway.[6]
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General overview of the structure-activity relationship for this compound analogs.
Caption: A typical experimental workflow for the evaluation of this compound analogs.
References
- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Validating 2-(1H-pyrazol-1-yl)acetohydrazide as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential of 2-(1H-pyrazol-1-yl)acetohydrazide as an enzyme inhibitor. Due to the limited publicly available data on the specific inhibitory activities of this compound, we present a comparative analysis against common enzyme targets for the broader pyrazole class of molecules: Cyclooxygenase (COX), Carbonic Anhydrase (CA), and Tyrosinase. This guide offers experimental data for structurally related pyrazole derivatives, enabling researchers to benchmark the performance of this compound upon experimental evaluation. Detailed protocols for key enzyme inhibition assays are also provided to facilitate this validation process.
Comparative Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of various pyrazole-containing compounds against COX, Carbonic Anhydrase, and Tyrosinase enzymes. This data serves as a reference for evaluating the potential efficacy of this compound.
Cyclooxygenase (COX) Inhibition
The pyrazole scaffold is a well-established core structure in many selective COX-2 inhibitors.[1][2] The anti-inflammatory properties of these compounds are attributed to their ability to block the cyclooxygenase enzymes, which are key in the inflammatory pathway.
Table 1: Inhibitory Activity of Pyrazole Derivatives against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole-hydrazone derivative 4a | - | 0.67 | - |
| Pyrazole-hydrazone derivative 4b | - | 0.58 | - |
| Celecoxib (Reference Drug) | - | 0.87 | - |
| Hybrid pyrazole analogue 5u | 45.23 - 204.51 | 1.79 | 74.92 |
| Hybrid pyrazole analogue 5s | 45.23 - 204.51 | 2.51 | 72.95 |
| Hybrid pyrazole analogue 5r | 45.23 - 204.51 | - | 64.40 |
| Hybrid pyrazole analogue 5t | 45.23 - 204.51 | - | 22.21 |
Data sourced from multiple studies.[2][3]
Carbonic Anhydrase (CA) Inhibition
Certain pyrazole derivatives, particularly those with sulfonamide moieties, have shown potent inhibitory activity against various isoforms of carbonic anhydrase.[4][5] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5]
Table 2: Inhibitory Activity of Pyrazole Derivatives against Carbonic Anhydrase Isoforms
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Benzenesulfonamide derivative 15 | - | 3.3 | 6.1 | - |
| Benzenesulfonamide derivative 10a | - | - | - | - |
| Benzenesulfonamide derivative 4c | - | - | 8.5 | - |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (Compound 14) | 316.7 ± 9.6 | 412.5 ± 115.4 | - | - |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (Compound 13) | - | - | - | - |
| Acetazolamide (Reference Drug) | 278.8 ± 44.3 | 293.4 ± 46.4 | 25.8 | - |
Data compiled from various research articles.[4][6]
Tyrosinase Inhibition
Recent studies have explored pyrazole derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7] This makes them promising candidates for applications in cosmetics and for treating hyperpigmentation disorders.[8]
Table 3: Inhibitory Activity of Pyrazole Derivatives against Mushroom Tyrosinase
| Compound | IC50 (µM) | Inhibition Type |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivative 39 | 0.301 | Competitive |
| Carbathioamidopyrazole derivative 1 | - | Competitive |
| Carbathioamidopyrazole derivative 4 | - | Competitive |
| 3-methyl-1,5-diaryl pyrazole P14 | 15.9 ± 1.2 | - |
| Kojic Acid (Reference Drug) | 31 | - |
| Arbutin (Reference Drug) | 91 | - |
Data gathered from multiple scientific publications.[7][9]
Experimental Protocols
To facilitate the validation of this compound, detailed protocols for the in vitro inhibition assays of the aforementioned enzymes are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This assay measures the peroxidase activity of COX enzymes by monitoring the fluorometric detection of Prostaglandin G2, an intermediate product.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
COX-1 and COX-2 Enzymes (Human Recombinant)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate (black)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions. Dissolve the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired concentrations with the assay buffer.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add assay buffer.
-
Inhibitor Control (IC): Add the reference inhibitor solution.
-
Sample (S): Add the diluted test compound solution.
-
Solvent Control (SC): If the solvent concentration exceeds 1%, include a well with the solvent at the same final concentration.
-
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiation: Start the reaction by adding 10 µL of a freshly prepared arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). The percent inhibition is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric p-NPA Method)
This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[10]
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Human Carbonic Anhydrase (e.g., hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
DMSO or acetonitrile
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the buffer, enzyme, and substrate. Dissolve the test compound and reference inhibitor in DMSO or acetonitrile to prepare stock solutions, followed by serial dilutions in the assay buffer.
-
Assay Plate Setup:
-
Add 158 µL of assay buffer to each well.
-
Add 2 µL of the diluted test compound, reference inhibitor, or solvent (for control) to the respective wells.
-
Add 20 µL of the CA working solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis: Determine the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition as follows: % Inhibition = [(V_control - V_sample) / V_control] * 100
In Vitro Tyrosinase Inhibition Assay (Colorimetric L-DOPA Method)
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase, a reaction that produces a colored product.[11]
Materials:
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Kojic Acid)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of phosphate buffer, tyrosinase, and L-DOPA. Dissolve the test compound and kojic acid in DMSO to create stock solutions and then dilute them with the buffer. The final DMSO concentration should not exceed 1-2%.
-
Assay Plate Setup:
-
Test Wells (T): 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells (Tb): 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control Wells (E): 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells (Eb): 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
-
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance of each well at 475 nm.
-
Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = {[(A_E - A_Eb) - (A_T - A_Tb)] / (A_E - A_Eb)} * 100
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: General workflow for in vitro enzyme inhibition assays.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosinase Inhibitors: A Perspective [mdpi.com]
- 8. Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Pyrazole Synthesis: Knorr, Chalcone, and Multicomponent Routes
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient construction of this heterocyclic core is therefore of paramount importance. This guide provides a comparative analysis of three prominent routes for pyrazole synthesis: the classical Knorr synthesis, the versatile synthesis from α,β-unsaturated ketones (chalcones), and a modern multicomponent approach. We present a quantitative comparison of their performance, detailed experimental protocols, and visualizations of the reaction pathways to inform the selection of the most suitable method for a given research objective.
Performance Comparison of Pyrazole Synthesis Routes
The selection of a synthetic route is often a trade-off between factors like yield, reaction time, temperature, and substrate scope. The following table summarizes these key parameters for the synthesis of a representative compound, 1,3,5-triphenylpyrazole, via three distinct methods.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Knorr Synthesis | 1,3-Diketone (e.g., 1,3-diphenyl-1,3-propanedione) & Phenylhydrazine | Glacial Acetic Acid | ~100 | 1 hour | ~79-90[1][2] |
| From α,β-Unsaturated Ketone | Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one) & Phenylhydrazine | Glacial Acetic Acid | 75-80 (Reflux) | 4-8 hours | ~67-88[3][4] |
| Multicomponent Reaction | Benzaldehyde, Acetophenone, & Phenylhydrazine | Microwave Irradiation | 200 (MW) | 3-5 hours | ~74[4] |
Reaction Mechanisms and Pathways
The underlying mechanisms of these synthetic routes dictate their outcomes, including regioselectivity and potential side products. The following diagrams illustrate the step-by-step transformations for each method.
References
Comparative Assessment of 2-(1H-pyrazol-1-yl)acetohydrazide Cytotoxicity on Normal Cell Lines
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel therapeutic agents requires a thorough evaluation of their effects on both cancerous and normal tissues to ensure a favorable therapeutic window. Compounds containing pyrazole and hydrazide moieties have demonstrated a wide spectrum of biological activities, including significant anticancer properties.[1][2][3] A critical aspect of their preclinical evaluation is determining their selectivity, with the ideal candidate showing high potency against tumor cells while exhibiting minimal toxicity towards healthy cells.[4][5][6]
Studies on various pyrazole and hydrazide derivatives have often shown promising selectivity, with some compounds being significantly less toxic to normal cell lines compared to cancer cell lines.[1][7] This suggests that 2-(1H-pyrazol-1-yl)acetohydrazide may also possess a degree of selective cytotoxicity. However, this must be empirically verified. This guide outlines the methodologies for such an investigation and presents comparative data from related compounds to establish a benchmark for future studies.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various pyrazole and hydrazide derivatives on different normal cell lines, compared with standard chemotherapeutic drugs. A higher IC50 value indicates lower cytotoxicity.
| Compound/Drug | Normal Cell Line(s) | IC50 (µM) | Reference Compound(s) | Cancer Cell Line(s) | IC50 (µM) |
| Hydrazide-hydrazone derivatives | Peripheral Blood Lymphocytes (PBL) | 42 - 68 | 5-Fluorouracil | HCT116, MGC803 | 0.09 - 32+ |
| Quinoline Hydrazide Analogues | MRC-5, WI-38 (Lung Fibroblasts) | >10 (low toxicity) | - | SH-SY5Y, Kelly (Neuroblastoma) | Micromolar potency |
| Pyrazole-based Chalcone Hybrids | HGF, HPLF, HPC (Oral Cells) | High (>400) | Doxorubicin, 5-FU | Ca9-22, HSC-2, HSC-3, HSC-4 | 6.7 - 400 |
| N-Acyl-Hydrazone Derivatives | Vero (Kidney Epithelial) | Minimal toxicity | - | HT-29, A431 | Selective anticancer effects |
| Pyrazoline Benzenesulfonamide Derivatives | Normal Cells (unspecified) | Low toxicity | - | A549, MCF-7, HeLa, COLO 205 | Potent antiproliferative activity |
| Cisplatin | - | - | - | HCT-116 | 2.43 ± 1.1 |
| 5-Fluorouracil (5-FU) | - | - | - | HCT116, MGC803 | - |
Note: The data presented is a synthesis from multiple studies on different, but structurally related, compounds. Direct comparison requires standardized experimental conditions.
Experimental Protocols
To assess the cytotoxicity of this compound, a standardized methodology is crucial. The following protocol for the MTT assay is widely accepted for determining cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Normal human cell lines (e.g., MRC-5, WI-38, or peripheral blood mononuclear cells) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period, typically 24, 48, or 72 hours. A vehicle control (medium with solvent) and a positive control (a known cytotoxic drug) should be included.
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Cytotoxicity Assessment
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of Novel Pyrazole Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer activity of recently developed pyrazole-based compounds. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their therapeutic potential.
This guide focuses on two promising pyrazole compounds that have demonstrated significant in vivo anticancer effects: a 3,4-diarylpyrazole derivative identified as Compound 4c and a novel pyrazole designated as PTA-1 . Both compounds have shown potent tumor growth inhibition in preclinical xenograft models, albeit through different mechanisms of action.
Comparative In Vivo Efficacy
The in vivo anticancer activities of Compound 4c and PTA-1 are summarized below. The data highlights their effects on tumor growth in well-established mouse xenograft models.
| Compound | Animal Model | Human Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reported Toxicity |
| Compound 4c | Orthotopic murine mammary tumor model (BALB/c mice) | 4T1 (murine mammary carcinoma) | 5 mg/kg, intraperitoneal injection, daily for 21 days | Significant reduction in tumor volume and weight compared to control. | Not explicitly reported in the study. |
| PTA-1 | Subcutaneous xenograft model (Athymic nude mice) | MDA-MB-231 (human triple-negative breast cancer) | 10 mg/kg, intraperitoneal injection, every other day for 21 days | Substantial suppression of tumor growth. | No significant changes in body weight were observed, suggesting good tolerability. |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these pyrazole compounds are attributed to their interference with critical cellular pathways involved in cancer cell proliferation and survival.
Compound 4c , a combretastatin A-4 analogue, functions as a potent inhibitor of tubulin polymerization. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
A Comparative Guide to the Binding Affinity of Pyrazole Derivatives Targeting Aurora and JAK Kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various pyrazole derivatives to Aurora and Janus kinases (JAKs). The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide focuses on two therapeutically significant kinase families: the Aurora kinases, which are crucial for cell cycle regulation, and the Janus kinases (JAKs), which play a pivotal role in cytokine signaling.[2][3] Understanding the binding affinities of different pyrazole derivatives to these targets is essential for developing potent and selective inhibitors.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (IC50 values) of selected pyrazole derivatives against Aurora A, Aurora B, JAK1, JAK2, and JAK3 kinases. Lower IC50 values indicate higher potency.
| Compound ID/Name | Target Kinase | IC50 (nM) | Reference |
| Aurora Kinase Inhibitors | |||
| Barasertib (AZD1152) | Aurora B | 0.37 | [2] |
| Compound 5e | Aurora A | 1120 | [4] |
| Compound 5h | Aurora A | 780 | [4] |
| Compound 6 | Aurora A | 160 | [2] |
| Compound 7 | Aurora A | 28.9 | [5] |
| Aurora B | 2.2 | [5] | |
| Compound 10e | Aurora A | 939 | [6] |
| Aurora B | 583 | [6] | |
| Compound P-6 | Aurora A | 110 | [7][8] |
| JAK Kinase Inhibitors | |||
| Ruxolitinib | JAK1 | ~3 | [9] |
| JAK2 | ~3 | [9] | |
| JAK3 | ~430 | [9] | |
| Itacitinib | JAK1 | ~3 | [9] |
| JAK2 | ~63 | [9] | |
| Ilginatinib (NS-018) | JAK1 | 33 | [9] |
| JAK2 | 0.72 | [9] | |
| JAK3 | 39 | [9] | |
| Compound 3f | JAK1 | 3.4 | [3][10] |
| JAK2 | 2.2 | [3][10] | |
| JAK3 | 3.5 | [3][10] | |
| Compound 99 | JAK2 | 166 | [2] |
| JAK3 | 57 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are outlines for common experimental techniques used to assess the interaction between pyrazole derivatives and their target kinases.
In Vitro Kinase Assay (General Protocol)
This method measures the ability of a compound to inhibit the enzymatic activity of a kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11]
-
Dilute the recombinant target kinase (e.g., Aurora A, JAK2) to the desired concentration in the kinase buffer.
-
Prepare a substrate solution containing a specific peptide substrate for the kinase and ATP. The ATP concentration is often near its Michaelis-Menten constant (Km) for the kinase.[11]
-
Prepare serial dilutions of the pyrazole derivative (inhibitor) in the kinase buffer. A DMSO stock solution is typically used for the initial dilution.[11]
-
-
Assay Procedure :
-
In a microplate (e.g., 384-well), add the diluted inhibitor or DMSO (for the control).[11]
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[11]
-
-
Detection and Data Analysis :
-
Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as measuring the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or detecting a phosphorylated substrate using a specific antibody.[11]
-
The amount of product is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a ligand (pyrazole derivative) to a protein (kinase).[12][13][14]
-
Immobilization :
-
The target kinase (ligand) is immobilized on the surface of a sensor chip.[13]
-
The sensor surface is activated to create reactive groups.[13]
-
The kinase solution is injected over the activated surface, leading to covalent attachment.
-
Any remaining reactive sites are blocked to prevent non-specific binding.[15]
-
-
Binding Analysis :
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.[14]
-
The pyrazole derivative (analyte) is prepared in a series of concentrations in the running buffer.
-
Each concentration of the analyte is injected over the immobilized kinase surface for a specific time (association phase), followed by a flow of running buffer alone (dissociation phase).[13]
-
Binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).[12]
-
-
Data Analysis :
-
The binding data (sensorgrams) are fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).[16][17][18]
-
Sample Preparation :
-
Titration :
-
A series of small, precise injections of the pyrazole derivative are made into the kinase solution in the sample cell.[17]
-
The heat change associated with each injection is measured relative to a reference cell.
-
-
Data Analysis :
-
The heat change per injection is plotted against the molar ratio of the ligand to the protein.
-
The resulting titration curve is fitted to a binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[16]
-
Visualizations
Signaling Pathway: The JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Many pyrazole derivatives have been developed to inhibit JAKs and modulate this pathway.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates the typical workflow for determining the IC50 value of a pyrazole derivative against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay to determine IC50 values.
Logical Relationship: Structure-Activity Relationship (SAR) of Pyrazole Derivatives
This diagram illustrates the general structure-activity relationship for pyrazole-based kinase inhibitors, showing how modifications at different positions of the pyrazole core can influence binding affinity.
References
- 1. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. portlandpress.com [portlandpress.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Isothermal titration calorimetry [cureffi.org]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Navigating the Selectivity Landscape of Pyrazole-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of 2-(1H-pyrazol-1-yl)acetohydrazide-based inhibitors and related pyrazole-containing compounds, offering insights into their selectivity profiles and the experimental methodologies used to determine them.
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of cancer-related targets. Minor structural modifications to the pyrazole core can significantly alter an inhibitor's selectivity, highlighting the importance of comprehensive cross-reactivity studies.[1] This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to provide a thorough overview of the current landscape.
Comparative Selectivity of Pyrazole-Based Inhibitors
The inhibitory activity of various pyrazole-based compounds against their primary targets and a selection of off-targets is summarized below. This data, presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), illustrates the diverse selectivity profiles achieved with this scaffold.
| Inhibitor/Compound | Primary Target(s) | Primary Target IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Reference |
| Barasertib (AZD1152) | Aurora B | 0.37 | Aurora A | >1000 (>3000-fold selective) | [2] |
| Compound 1 (Akt inhibitor) | Akt1 | 61 | - | Tested against a 23-kinase panel, showed selectivity for the Akt family. | [2] |
| Compound 19 (CDK inhibitor) | CDK4 | 420 | CDK1, 2, 7, 9 | Less active | [2] |
| Compound 7a (JNK3 inhibitor) | JNK3 | 635 | GSK3β | ~3810 (6-fold selective) | [3] |
| Rivoceranib (Apatinib) | VEGFR2 | 16 | VEGFR1, VEGFR3, RET, PDGFRβ, KIT | >90% inhibition at 160 nM for VEGFR1/3 | [4] |
| SGI-1776 | PIM1 | 7 | PIM2, PIM3, Flt-3, Haspin | 363 (PIM2), 69 (PIM3), 44 (Flt-3), 34 (Haspin) | [5] |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 | DYRK1A | Selectivity Index: 1.2 | [6] |
| Biaryl-1H-pyrazole | G2019S-LRRK2 | Potent | WT-LRRK2 and 5 other kinases | Good selectivity over 482 kinases | [7] |
Deciphering Kinase Signaling Pathways
The development of targeted therapies requires a deep understanding of the signaling pathways in which the target kinases operate. Below are diagrams illustrating key pathways often targeted by pyrazole-based inhibitors.
Experimental Protocols for Cross-Reactivity Studies
Accurate determination of an inhibitor's selectivity profile relies on robust and standardized experimental protocols. Both biochemical and cell-based assays are crucial for a comprehensive assessment.[8]
In Vitro Kinase Profiling
The initial and most direct method to determine inhibitor selectivity is through in vitro kinase assays against a large panel of purified kinases.[8][9]
General Protocol for In Vitro Kinase Assay (Luminescent ATP Detection Method):
This assay measures the amount of ATP remaining after a kinase reaction. Lower ATP levels indicate higher kinase activity.
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., in DMSO). Prepare a reaction buffer containing the purified kinase, its specific substrate, and ATP.
-
Reaction Incubation: In a multi-well plate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature for a specific duration.
-
ATP Detection: Stop the reaction and add a kinase detection reagent that converts the remaining ADP to ATP and contains luciferase and luciferin.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][10]
Cellular Target Engagement and Off-Target Identification
While biochemical assays are essential, cellular assays provide a more physiologically relevant context by assessing an inhibitor's effects within a living cell.[11] Chemoproteomics approaches, such as the "kinobeads" method, are powerful for identifying both on-target and off-target interactions in an unbiased manner.[12]
General Protocol for Kinobeads-Based Profiling:
This method uses affinity chromatography with immobilized, non-selective kinase inhibitors to capture a broad range of kinases from a cell lysate.
-
Cell Lysis: Prepare a lysate from the cell line of interest.
-
Competitive Binding: Treat the cell lysate with the test inhibitor at various concentrations. This allows the inhibitor to bind to its target kinases.
-
Kinase Enrichment: Incubate the treated lysate with "kinobeads" (an affinity resin with immobilized kinase inhibitors). Kinases not bound by the test inhibitor will bind to the beads.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture using quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: By comparing the amount of each kinase captured in the presence and absence of the test inhibitor, a dose-dependent binding affinity can be determined, revealing the inhibitor's selectivity profile across the expressed kinome.[12]
The development of selective kinase inhibitors is a complex process that relies on a multi-faceted approach to characterization. By combining comprehensive in vitro profiling with cellular and proteomic methods, researchers can gain a clear understanding of an inhibitor's cross-reactivity, paving the way for the development of more effective and less toxic targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Pyrazole Acetohydrazide Derivatives Show Promise in Head-to-Head Comparisons with Established Drugs
Validating the Mechanism of Action of Novel Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in targeting a wide array of proteins implicated in human diseases. In oncology, novel pyrazole-containing compounds are continuously being developed as potent and selective inhibitors of key signaling pathways that drive tumor growth and survival. This guide provides an objective comparison of two such novel pyrazole compounds, AT7519 and Onalespib, with a standard-of-care kinase inhibitor, Palbociclib. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the targeted signaling pathways to aid researchers in their drug discovery and development efforts.
Comparative Analysis of Kinase Inhibitors
The following tables summarize the key characteristics and in vitro efficacy of the novel pyrazole compounds AT7519 and Onalespib, alongside the established CDK4/6 inhibitor, Palbociclib.
Table 1: Overview of Investigated Kinase Inhibitors
| Compound | Target(s) | Mechanism of Action | Key Therapeutic Area |
| AT7519 | Multi-Cyclin-Dependent Kinase (CDK) inhibitor (CDK1, 2, 4, 5, 9) | ATP-competitive inhibitor of multiple CDKs, leading to cell cycle arrest and apoptosis. Also inhibits GSK3β.[1][2][3] | Oncology (e.g., Multiple Myeloma, Neuroblastoma)[1][4] |
| Onalespib (AT13387) | Heat Shock Protein 90 (HSP90) | Inhibits the chaperone function of HSP90, leading to the degradation of client proteins involved in oncogenic signaling.[5] | Oncology (e.g., Non-Small Cell Lung Cancer, Solid Tumors)[6][7] |
| Palbociclib (PD-0332991) | CDK4 and CDK6 | Selective, reversible inhibitor of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein and inducing G1 cell cycle arrest.[8][9][10] | Oncology (e.g., HR-positive, HER2-negative Breast Cancer) |
Table 2: In Vitro Antiproliferative Activity (IC50 Values)
| Cell Line | Cancer Type | AT7519 IC50 (nM) | Onalespib IC50 (nM) | Palbociclib IC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | 40[1] | - | Sensitive (IC50 < 200)[11] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | - | - | 285[8] |
| HCT116 | Colorectal Carcinoma | - | - | - |
| SW620 | Colorectal Carcinoma | 940[1] | - | - |
| MM.1S | Multiple Myeloma | 500[1] | - | - |
| U266 | Multiple Myeloma | 500[1] | - | - |
| A549 | Non-Small Cell Lung Cancer | - | 50[6] | - |
| NCI-H1975 | Non-Small Cell Lung Cancer | - | 22[5] | - |
| A375 | Melanoma | - | 18[5] | - |
| MV4-11 | Acute Myeloid Leukemia | - | 12[5] | - |
| SKBr3 | Breast Cancer (HER2+) | - | 55[5] | - |
| BON | Neuroendocrine Tumor | - | 27[12] | - |
| NCI-H727 | Neuroendocrine Tumor | - | 102[12] | - |
| NCI-H460 | Neuroendocrine Tumor | - | 51[12] | - |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Signaling Pathways and Mechanism of Action
To visually represent the mechanisms of action of these compounds, the following diagrams illustrate the targeted signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palbociclib: an evidence-based review of its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(1H-pyrazol-1-yl)acetohydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-(1H-pyrazol-1-yl)acetohydrazide (CAS: 934175-49-2), ensuring compliance with safety regulations and minimizing environmental impact.
Key Safety and Hazard Information
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H8N4O | [2][3][4] |
| Molecular Weight | 140.14 g/mol | [2][3][4] |
| CAS Number | 934175-49-2 | [2][3][4] |
Experimental Protocol: Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. It should be handled by a licensed professional waste disposal service.[1][2] Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Plan:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless compatibility is confirmed.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include hazard symbols as appropriate (e.g., irritant, harmful).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep it away from incompatible materials, heat, and sources of ignition.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with all available safety information for the compound.
-
-
Spill and Contamination Cleanup:
-
In case of a spill, avoid generating dust.
-
Carefully sweep or vacuum the spilled material into a designated waste container.[1]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of all contaminated materials (e.g., paper towels, absorbent pads) as hazardous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling 2-(1H-pyrazol-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 2-(1H-pyrazol-1-yl)acetohydrazide (CAS No. 934175-49-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks. This compound, being a hydrazide derivative, requires careful handling due to its potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound, 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] As a general precaution for hydrazide compounds, which can be toxic, it is crucial to use appropriate personal protective equipment (PPE).
Minimum Required PPE:
| Body Part | Required PPE | Material/Standard Specification |
| Hands | Chemical-resistant gloves | Nitrile or chloroprene gloves are recommended.[2][3] |
| Eyes | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 compliant.[2] |
| Body | Laboratory coat | Long-sleeved, fully buttoned. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | A respirator may be necessary for large quantities or spills. |
| Feet | Closed-toe shoes | --- |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][4]
1. Preparation and Weighing:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Wear all required PPE as specified in the table above.
-
Conduct all weighing and solution preparation inside a chemical fume hood.
2. Experimental Use:
-
Handle the compound with care to avoid generating dust or aerosols.
-
Keep containers tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container.
-
Disposal: Dispose of all waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
